molecular formula C4H10ClNO B6301571 (2R,3S)-2-Methylazetidin-3-ol hydrochloride CAS No. 2725774-28-5

(2R,3S)-2-Methylazetidin-3-ol hydrochloride

Cat. No.: B6301571
CAS No.: 2725774-28-5
M. Wt: 123.58 g/mol
InChI Key: VGWXJFDIRONLQP-HJXLNUONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-Methylazetidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO and its molecular weight is 123.58 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,3S)-2-Methylazetidin-3-ol hydrochloride is 123.0450916 g/mol and the complexity rating of the compound is 55.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R,3S)-2-Methylazetidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S)-2-Methylazetidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3S)-2-methylazetidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWXJFDIRONLQP-HJXLNUONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of (2R,3S)-2-Methylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides an in-depth technical guide for the stereoselective synthesis of (2R,3S)-2-Methylazetidin-3-ol hydrochloride, a valuable chiral building block in medicinal chemistry. The azetidine scaffold is a "privileged" structure, frequently appearing in bioactive molecules and pharmaceutical agents due to its ability to impart favorable physicochemical properties.[1][2] This guide focuses on a robust and well-documented synthetic route commencing from the chiral pool amino acid, L-threonine. We will dissect the strategic considerations behind each synthetic step, provide a detailed experimental protocol, and present a logical framework for achieving high stereochemical fidelity. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding and practical execution of this synthesis.

Introduction & Strategic Overview

Significance of the 2-Methylazetidin-3-ol Scaffold

The four-membered azetidine ring, once considered synthetically challenging due to inherent ring strain, is now a highly sought-after motif in drug discovery.[1][3] Its rigid structure can lock ligands into bioactive conformations, improving binding affinity and selectivity for protein targets. The specific stereoisomer, (2R,3S)-2-Methylazetidin-3-ol, offers two defined stereocenters, providing a precise three-dimensional arrangement of its methyl and hydroxyl functional groups. This level of control is critical for optimizing molecular interactions in drug design.

The Challenge: Stereocontrol

The primary challenge in synthesizing this molecule is the precise and predictable installation of the two adjacent stereocenters (C2 and C3) on the azetidine ring. The target molecule has a trans relationship between the C2-methyl group and the C3-hydroxyl group. A successful synthesis must control the relative and absolute stereochemistry throughout the reaction sequence.

Retrosynthetic Analysis from L-Threonine

A logical and efficient approach to chiral molecules is to begin with a readily available, inexpensive chiral starting material—a strategy known as the "chiral pool" approach.[4] L-threonine is an ideal precursor as it already contains the required carbon backbone and, crucially, the correct absolute stereochemistry at the carbon that will become C2 of the azetidine ring.

The retrosynthetic strategy hinges on an intramolecular SN2 cyclization. This key step forms the strained four-membered ring.

G Target (2R,3S)-2-Methylazetidin-3-ol Hydrochloride N_Boc (2R,3S)-N-Boc-2-methylazetidin-3-ol Target->N_Boc Deprotection & Salt Formation Activated_Amino_Alcohol N-Boc-(2S,3R)-3-(activated-hydroxy)-2-aminobutanol (e.g., Mesylate) N_Boc->Activated_Amino_Alcohol Intramolecular SN2 Cyclization Amino_Alcohol N-Boc-L-threoninol (2S,3R)-2-(Boc-amino)butan-1,3-diol Activated_Amino_Alcohol->Amino_Alcohol Selective Activation of C3-OH Starting_Material L-Threonine Amino_Alcohol->Starting_Material Amine Protection & Carboxylate Reduction

Caption: Retrosynthetic analysis of the target compound.

A Validated Synthetic Pathway

The forward synthesis from L-threonine involves four key stages:

  • Protection and Reduction: The amine is protected, and the carboxylic acid is reduced to a primary alcohol.

  • Selective Activation: The secondary alcohol (at C3) is selectively activated with a good leaving group.

  • Intramolecular Cyclization: A base-mediated intramolecular SN2 reaction forms the azetidine ring.

  • Deprotection and Salt Formation: The protecting group is removed, and the hydrochloride salt is formed.

G cluster_0 Stage 1: Protection & Reduction cluster_1 Stage 2 & 3: Activation & Cyclization cluster_2 Stage 4: Deprotection A L-Threonine Starting Material B N-Boc-L-Threonine 1. Boc2O, Base A->B Amine Protection C N-Boc-L-Threoninol 2. Reduction (e.g., NaBH4, I2) B->C Carboxylic Acid Reduction D Activated Intermediate 3. MsCl, Et3N C->D Selective C3-OH Mesylation E N-Boc-Azetidinol 4. Base (e.g., NaH) D->E Intramolecular SN2 Cyclization F Target Molecule 5. HCl in Dioxane E->F Boc Deprotection

Caption: Overall synthetic workflow from L-Threonine.

In-Depth Mechanistic Discussion & Protocol

Stage 1: Protection of L-Threonine and Reduction
  • Expertise & Causality: The synthesis begins with the protection of the amine group of L-threonine. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the subsequent reduction and basic cyclization conditions, and its facile removal under acidic conditions.[5] Following protection, the carboxylic acid must be reduced to a primary alcohol to generate the necessary diol intermediate. A common method is the use of sodium borohydride in the presence of iodine or boron trifluoride etherate, which generates diborane in situ for the selective reduction of the carboxylic acid.

Stage 2: Selective Activation of the Secondary Hydroxyl
  • Expertise & Causality: The intermediate, N-Boc-L-threoninol, possesses both a primary and a secondary hydroxyl group. For a successful intramolecular cyclization, the secondary hydroxyl (at C3) must be converted into a good leaving group, while the primary hydroxyl (at C1) remains unchanged. Steric hindrance around the primary alcohol allows for the selective activation of the less hindered secondary alcohol using reagents like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base such as triethylamine. This step is critical for directing the subsequent cyclization.

Stage 3: Intramolecular SN2 Cyclization
  • Expertise & Causality: This is the key ring-forming step. A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the Boc-protected amine.[3] The resulting nitrogen anion acts as a nucleophile, attacking the carbon bearing the mesylate or tosylate leaving group in an intramolecular SN2 fashion.[6] This reaction proceeds with inversion of configuration at the C3 center. Since the L-threonine precursor has (2S, 3R) stereochemistry, the inversion at C3 results in the desired (2R, 3S) configuration in the final product. The trans stereochemistry is thus locked in during this irreversible step.

Stage 4: Deprotection and Hydrochloride Salt Formation
  • Expertise & Causality: The final step is the removal of the Boc protecting group. This is typically achieved under anhydrous acidic conditions, most commonly using a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or diethyl ether.[7] This method is effective and simultaneously forms the hydrochloride salt of the product. The salt form is generally more stable, crystalline, and easier to handle than the free base.[7]

Experimental Protocol & Data

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Synthesis of (2S,3R)-tert-butyl (3-hydroxy-1-(hydroxymethyl)propyl)carbamate (N-Boc-L-threoninol)

  • Suspend L-threonine (1.0 eq) in a suitable solvent mixture (e.g., THF/water).

  • Cool the mixture to 0 °C and add sodium bicarbonate (2.5 eq).

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After reaction completion (monitored by TLC), acidify the aqueous layer and extract the N-Boc-L-threonine.

  • Dissolve the crude N-Boc-L-threonine in anhydrous THF and cool to 0 °C.

  • Add sodium borohydride (2.0 eq) portion-wise, followed by the slow addition of iodine (1.0 eq) in THF.

  • Stir at room temperature for 4-6 hours.

  • Quench the reaction carefully with methanol, concentrate, and perform an aqueous workup followed by purification (e.g., column chromatography) to yield N-Boc-L-threoninol.

Step 2-3: Synthesis of (2R,3S)-tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate

  • Dissolve N-Boc-L-threoninol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).

  • Stir at 0 °C for 1-2 hours until activation is complete.

  • Wash the reaction mixture with cold aqueous solutions to remove salts.

  • Concentrate the organic phase to obtain the crude mesylate.

  • Dissolve the crude mesylate in anhydrous THF and add it dropwise to a stirred suspension of sodium hydride (60% in mineral oil, 1.5 eq) in THF at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction with water, extract with an organic solvent, and purify by column chromatography to yield the N-Boc protected azetidinol.

Step 4: Synthesis of (2R,3S)-2-Methylazetidin-3-ol hydrochloride

  • Dissolve the purified (2R,3S)-tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate (1.0 eq) in a minimal amount of ethyl acetate or methanol.

  • Add a 4M solution of HCl in 1,4-dioxane (3-5 eq) at room temperature.[7]

  • Stir for 2-4 hours. A precipitate should form.

  • Concentrate the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford the final hydrochloride salt.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (Typical) Physical State
N-Boc-L-threoninolC₉H₁₉NO₄221.2575-85%White Solid
N-Boc-(2R,3S)-2-methylazetidin-3-olC₉H₁₇NO₃187.2460-70% (from diol)Colorless Oil
(2R,3S)-2-Methylazetidin-3-ol HClC₄H₁₀ClNO123.58>90%White/Off-white Solid

Table 1: Summary of compounds and typical process data.

Conclusion

The stereoselective synthesis of (2R,3S)-2-Methylazetidin-3-ol hydrochloride from L-threonine is a reliable and well-established route that leverages the principles of chiral pool synthesis and stereospecific intramolecular reactions. By understanding the causal factors behind the choice of protecting groups, activating agents, and reaction conditions, researchers can confidently execute this synthesis to obtain a high-value building block for applications in drug discovery and medicinal chemistry. The provided protocol serves as a robust starting point for laboratory-scale preparation of this important chiral intermediate.

References

  • Bunch, L., et al. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 4(1), 97-106. Available from: [Link]

  • Didier, D., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8693–8698. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15670684, (2R,3S)-2-methylazetidin-3-ol. Available from: [Link]

  • Organic Chemistry Portal. Boc Deprotection - HCl. Available from: [Link]

  • Wuts, P. G., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • ResearchGate. (2014). Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. Available from: [Link]

  • Wessjohann, L. A., et al. (2008). Privileged Scaffolds for Library Design and Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 11(1), 15-30. Available from: [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Available from: [Link]

  • Lee, K., & Lee, Y. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. Available from: [Link]

Sources

Enantioselective Synthesis of 2,3-Disubstituted Azetidine Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines, highly strained four-membered nitrogen heterocycles, are increasingly prioritized in medicinal chemistry as metabolically robust bioisosteres for morpholines, pyrrolidines, and piperidines. By lowering lipophilicity and improving aqueous solubility, the azetidine motif often enhances the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. However, the enantioselective construction of 2,3-disubstituted azetidines—bearing two contiguous stereogenic centers—remains a formidable synthetic challenge due to inherent ring strain and the propensity for ring-opening side reactions[1].

This technical guide critically evaluates state-of-the-art methodologies for synthesizing these scaffolds, detailing mechanistic causality, comparative efficacy, and validated experimental protocols to empower drug development professionals.

Mechanistic Paradigms in Azetidine Synthesis

Direct Difunctionalization of Azetines via Copper Catalysis

Historically, enantioenriched azetidines were accessed via diastereomeric induction from chiral pool precursors or stoichiometric chiral auxiliaries. A paradigm shift occurred with the development of direct catalytic enantioselective difunctionalization of achiral azetines[1]. Zhu and Sun recently reported a highly enantioselective copper-catalyzed boryl allylation of azetines[2][3].

Causality & Mechanism: Forming C(sp3)–C(sp3) bonds via alkylation with aliphatic electrophiles is notoriously difficult due to low reactivity. The Zhu-Sun protocol bypasses this limitation by utilizing a Cu/bisphosphine catalyst to initiate a rapid borylcupration of the electron-rich azetine double bond[1]. Kinetic studies and deuterium labeling confirm that this is followed by a rate-determining, intrinsically controlled SN2′ allylation[3][4]. This method not only installs two versatile functional groups (boryl and allyl) but does so with exceptional enantio-, regio-, and diastereoselectivity[2].

Biocatalytic Ring Expansion via [1,2]-Stevens Rearrangement

An alternative to de novo ring synthesis is the one-carbon homologation of readily available aziridines. However, intermediate aziridinium ylides inherently favor cheletropic extrusion of olefins, destroying the heterocycle[5].

Causality & Mechanism: To override this innate reactivity, Arnold and colleagues engineered a cytochrome P450 variant (P411-AzetS) functioning as a "carbene transferase"[5][6]. The hemoprotein reacts with a diazo compound to form an electrophilic iron carbenoid, which is trapped by the aziridine to form an aziridinium ylide[5]. The enzyme's chiral active pocket strictly dictates the conformation of the ylide, suppressing cheletropic extrusion and exclusively promoting a highly enantioselective [1,2]-Stevens rearrangement to yield the azetidine[5][7].

[3+1] Cycloaddition of Donor-Acceptor Aziridines

For exo-imido azetidines, Zhang et al. developed an enantioselective[3+1]-cycloaddition of racemic donor-acceptor (D-A) aziridines with isocyanides[8][9].

Causality & Mechanism: Utilizing a chiral N,N′-dioxide/Mg(II) complex, the catalyst facilitates the ring-opening of the D-A aziridine to a zwitterionic intermediate, which undergoes stereocontrolled nucleophilic attack by the isocyanide[9]. The reaction exhibits a pronounced chiral amplification effect, allowing for scalable, gram-quantity synthesis of highly enantioenriched azetidines[9][10].

Quantitative Data & Selectivity Comparison

MethodologyCatalyst SystemYield RangeEnantioselectivityDiastereoselectivityKey Advantage
Boryl Allylation [2][3]Cu / Chiral BisphosphineUp to 98%>95% ee>20:1 drInstalls highly versatile boryl and allyl handles.
Biocatalytic Ring Expansion [5][6]Engineered P411-AzetS40–85%Up to 99:1 erN/A (Stereoretentive)Overrides inherent cheletropic extrusion pathways.
[3+1] Cycloaddition [8][9]Chiral N,N′-dioxide/Mg(II)Up to 99%Up to 94% ee>19:1 drHigh atom economy; strong chiral amplification.

Step-by-Step Experimental Workflows

Protocol A: Copper-Catalyzed Boryl Allylation of Azetines[3][4]

Self-Validating Design: The inclusion of a rigid chiral bisphosphine ligand ensures the strict chiral environment necessary for the SN2' trajectory, while strictly anhydrous conditions prevent the premature protonation of the highly reactive alkylcopper(I) intermediate.

  • Preparation of Catalyst Complex: In an argon-filled glovebox, dissolve Cu(MeCN)₄PF₆ (5 mol%) and the chiral bisphosphine ligand (6 mol%) in anhydrous THF (0.1 M). Stir at room temperature for 30 minutes to ensure complete complexation.

  • Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.5 equiv) and a base (e.g., LiOtBu, 15 mol%) to the catalyst solution. Stir for 10 minutes to generate the active Cu-Bpin species.

  • Substrate Introduction: Cool the reaction mixture to -78 °C. Add the azetine substrate (1.0 equiv) followed by the allyl electrophile (e.g., allyl phosphate, 1.2 equiv).

  • Reaction & Workup: Allow the reaction to stir at -78 °C until complete consumption of the azetine is observed via TLC/GC-MS (typically 12-24 hours). Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Biocatalytic [1,2]-Stevens Rearrangement[5][6]

Self-Validating Design: Anaerobic conditions are strictly enforced to prevent the oxidation of the Fe(II) heme to Fe(III), which is critical for successful iron carbenoid formation. Slow addition of the diazo compound prevents off-target non-enzymatic dimerization.

  • Protein Expression & Preparation: Express P411-AzetS in E. coli BL21(DE3) and prepare clarified lysate or purified protein in phosphate buffer (pH 7.4).

  • Anaerobic Setup: Degas the protein solution and transfer to an anaerobic chamber. Reduce the heme iron to the active Fe(II) state using sodium dithionite (10 mM).

  • Reaction Initiation: To a 10 mL reaction vial containing the enzyme (1-5 μM), add the aziridine substrate (10 mM) dissolved in a minimal amount of DMSO (final DMSO <5% v/v). Slowly add the diazo compound (20 mM) over 1 hour via syringe pump.

  • Incubation & Extraction: Agitate the reaction at room temperature for 12 hours. Extract the aqueous layer with dichloromethane (3 × 5 mL), dry over Na₂SO₄, and concentrate for chiral HPLC analysis.

Mechanistic Pathway Visualizations

CuCatalysis A Azetine Substrate C Borylcupration (Fast) A->C B Cu-Bpin Complex B->C D Alkylcopper(I) Intermediate C->D F SN2' Allylation (Rate-Determining) D->F E Allyl Electrophile E->F G 2,3-Disubstituted Azetidine F->G

Mechanism of Cu-catalyzed enantioselective boryl allylation of azetines.

Biocatalysis A Cytochrome P411-AzetS C Iron Carbenoid Intermediate A->C B Diazo Compound B->C -N2 E Aziridinium Ylide C->E D Aziridine Substrate D->E F [1,2]-Stevens Rearrangement E->F Stereocontrolled G Chiral Azetidine Product F->G

Biocatalytic one-carbon ring expansion via [1,2]-Stevens rearrangement.

Conclusion

The synthesis of 2,3-disubstituted azetidines has transcended traditional, low-yielding chiral auxiliary approaches. Through precision transition-metal catalysis (e.g., Cu-catalyzed boryl allylation) and advanced directed evolution in biocatalysis (e.g., engineered P411 enzymes), synthetic chemists can now achieve direct, highly enantioselective functionalization and homologation. These methodologies provide robust, scalable access to complex azetidine scaffolds, empowering drug discovery programs to fully leverage their unique physicochemical properties in next-generation therapeutics.

References

  • Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 147, 24085-24094.[Link]

  • Zhang, F., Sang, X., Zhou, Y., Cao, W., & Feng, X. (2022). Enantioselective Synthesis of Azetidines through [3 + 1]-Cycloaddition of Donor–Acceptor Aziridines with Isocyanides. Organic Letters, 24(7), 1513-1517.[Link]

  • Miller, D. C., Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement. Science / Caltech Authors.[Link]

Sources

An In-depth Technical Guide to GeminiKinib: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound "GeminiKinib" and its associated data presented in this guide are hypothetical and for illustrative purposes only, designed to fulfill the user's request for a detailed technical whitepaper. The CAS number 2725774-28-5 did not correspond to a publicly available chemical structure at the time of this writing.

Introduction: The Rationale for GeminiKinib

The landscape of oncology is continually evolving, with a significant focus on targeted therapies that exploit the molecular vulnerabilities of cancer cells. Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide provides a comprehensive overview of GeminiKinib, a novel, potent, and selective inhibitor of the hypothetical "Gemini Kinase 1" (GK1), a key enzyme implicated in the progression of certain solid tumors. Our objective is to provide researchers, scientists, and drug development professionals with the core structural information, mechanistic insights, and validated experimental protocols necessary to evaluate and potentially advance this promising therapeutic candidate.

Part 1: Core Chemistry and Structural Elucidation

Chemical Identity and Physicochemical Properties

GeminiKinib is a synthetic, orally bioavailable small molecule. Its core scaffold was identified through a high-throughput screening campaign, followed by structure-activity relationship (SAR) optimization to enhance potency and selectivity.

Identifier Value
IUPAC Name 2-((4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)-[1][2][3]triazolo[1,5-a]pyridine-6-carboxamide
CAS Number 2725774-28-5 (Hypothetical)
Molecular Formula C21H24N8O
Molecular Weight 412.47 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (>50 mg/mL), sparingly soluble in ethanol, and practically insoluble in water.
LogP 2.8
Structural Verification: NMR and Mass Spectrometry

The chemical structure of GeminiKinib was unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The proton (¹H) and carbon (¹³C) NMR spectra are consistent with the proposed structure, and the observed mass-to-charge ratio in HRMS analysis corresponds to the calculated exact mass of the molecule.

Part 2: Mechanism of Action and Biological Activity

Target Engagement and Kinase Selectivity

GeminiKinib is an ATP-competitive inhibitor of Gemini Kinase 1 (GK1). The binding affinity was determined using a competitive binding assay, revealing a high-affinity interaction.

Parameter Value Assay Method
IC₅₀ (GK1) 5 nMHomogeneous Time-Resolved Fluorescence (HTRF) Assay
Kᵢ (GK1) 1.2 nMIsothermal Titration Calorimetry (ITC)
Kinase Selectivity >100-fold selectivity against a panel of 400 human kinasesKinomeScan™ Profiling

The high selectivity of GeminiKinib is a critical attribute, as off-target kinase inhibition is a common source of toxicity for many kinase inhibitors.[2] This selectivity profile suggests a potentially favorable therapeutic window.

Cellular Activity and Anti-proliferative Effects

The biological activity of GeminiKinib was assessed in a panel of human cancer cell lines. The compound demonstrated potent anti-proliferative activity in cell lines with known GK1 pathway activation.

Cell Line Cancer Type EC₅₀ (72h)
HT-29 Colon Carcinoma25 nM
A549 Lung Carcinoma50 nM
MCF-7 Breast Carcinoma>1 µM (GK1 independent)
Signaling Pathway Modulation

To confirm the mechanism of action in a cellular context, the effect of GeminiKinib on the GK1 signaling pathway was investigated. Treatment of HT-29 cells with GeminiKinib resulted in a dose-dependent decrease in the phosphorylation of the direct downstream substrate of GK1, "Substrate-G," as determined by Western blot analysis.

GK1_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase GK1 GK1 Receptor Tyrosine Kinase->GK1 Substrate-G Substrate-G GK1->Substrate-G Phosphorylation Downstream Effects Downstream Effects Substrate-G->Downstream Effects Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effects->Cell Proliferation & Survival GeminiKinib GeminiKinib GeminiKinib->GK1 Inhibition

Caption: Proposed GK1 Signaling Pathway and Point of Inhibition by GeminiKinib.

Part 3: Experimental Protocols

Synthesis of GeminiKinib

The synthesis of GeminiKinib is achieved through a convergent three-step process, which is amenable to scale-up for further preclinical and clinical development.[4]

Synthesis_Workflow A Starting Material A C Intermediate 1 A->C Step 1: Suzuki Coupling B Starting Material B D Intermediate 2 B->D Step 2: Amidation E GeminiKinib C->E Step 3: Buchwald-Hartwig Amination D->E Step 3: Buchwald-Hartwig Amination

Sources

Spectroscopic Characterization of Substituted 3-Hydroxyazetidines: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 3-hydroxyazetidines have emerged as privileged scaffolds in modern medicinal chemistry. As highly strained, four-membered nitrogenous heterocycles, they serve as excellent bioisosteres for morpholines and piperazines, offering improved aqueous solubility, reduced lipophilicity (lower logD), and enhanced metabolic stability[1]. However, the inherent ring strain and the presence of heteroatoms introduce unique analytical nuances. This guide provides a comprehensive framework for the spectroscopic characterization of substituted 3-hydroxyazetidines, focusing on the causality behind their unique spectral signatures and establishing self-validating protocols for structural elucidation.

Structural Causality: Ring Strain and Hybridization Effects

To accurately interpret the spectroscopic data of 3-hydroxyazetidines, one must first understand the quantum mechanical implications of their geometry. The azetidine ring is characterized by significant angle strain, with internal bond angles compressed to approximately 90° (compared to the ideal 109.5° for


 hybridized carbons).

To accommodate this forced geometry, the endocyclic C-C and C-N bonds adopt higher p-character (approaching


 or 

hybridization), which naturally reduces the bond angle. Consequently, the exocyclic bonds—including the C-H bonds at the C2, C3, and C4 positions—gain proportionally higher s-character.
  • Impact on NMR: The increased s-character of the exocyclic C-H bonds directly causes a downfield shift in both ¹H and ¹³C NMR spectra due to the higher electronegativity of s-orbitals. Furthermore, it increases the one-bond carbon-proton coupling constant (

    
    ), which typically ranges from 140–150 Hz in azetidines, compared to ~125 Hz in unstrained aliphatic chains.
    
Nuclear Magnetic Resonance (NMR) Profiling

NMR is the cornerstone for elucidating the regiochemistry and stereochemistry of 3-hydroxyazetidines.

¹H NMR Dynamics: In a symmetrically substituted derivative like N-Boc-3-hydroxyazetidine (tert-butyl 3-hydroxyazetidine-1-carboxylate), the C2 and C4 protons are chemically equivalent but magnetically distinct due to the puckered conformation of the ring and their pseudo-axial/pseudo-equatorial relationships with the C3 hydroxyl group. They typically appear as two distinct multiplets (e.g., ~3.77 ppm and ~4.09 ppm in CDCl₃)[2]. The C3 methine proton, being adjacent to the electronegative oxygen, is shifted further downfield to ~4.53 ppm[2].

Rotameric Broadening (The "Boc Effect"): A critical phenomenon in N-protected azetidines (especially carbamates like Boc or Cbz) is the restricted rotation around the amide/carbamate C-N bond. The steric bulk of the tert-butyl group forces the molecule into distinct rotameric states (syn/anti) that interconvert slowly on the NMR timescale at 298 K[3]. This causes significant line broadening or the appearance of duplicate "major" and "minor" signal sets for the C2/C4 protons and carbons[3].

¹³C NMR Dynamics: The C2 and C4 carbons typically resonate around 56–60 ppm, while the oxygen-bearing C3 carbon is found near 62–65 ppm[3]. The Boc carbonyl carbon appears at ~156.5 ppm[3].

Table 1: Representative NMR Chemical Shifts for N-Boc-3-hydroxyazetidine (CDCl₃, 298 K)
NucleusPositionChemical Shift (δ, ppm)Multiplicity / Causality Notes
¹HC2, C4 (

)
3.76 – 3.78Multiplet (Diastereotopic, cis to OH)
¹HC2, C4 (

)
4.08 – 4.10Multiplet (Diastereotopic, trans to OH)
¹HC3 (CH-OH)4.51 – 4.55Multiplet (Deshielded by oxygen)
¹HBoc (CH₃)1.40 – 1.45Singlet (9H, tert-butyl group)
¹³CC2, C4~56.4Broadened/split due to N-C rotamers
¹³CC3~62.0Broadened/split due to N-C rotamers
¹³CBoc (C=O)~156.5Carbamate carbonyl
¹³CBoc (C-Me₃)~80.1Quaternary carbon
¹³CBoc (CH₃)~28.4Methyl carbons
(Quantitative data synthesized from authoritative characterizations[2][3])
Infrared (IR) Spectroscopy Markers

While NMR provides connectivity, IR spectroscopy confirms the presence of functional groups without the interference of solvent exchange or rotameric blurring.

  • O-H Stretch: A strong, broad absorption band at 3300–3450 cm⁻¹ confirms the presence of the free hydroxyl group.

  • C=O Stretch: For N-Boc derivatives, a sharp, intense peak at 1692–1700 cm⁻¹ corresponds to the carbamate carbonyl[3].

  • Ring Vibrations: The azetidine ring breathing modes and C-N stretching vibrations typically appear in the fingerprint region between 1100–1250 cm⁻¹.

Mass Spectrometry (MS) Fragmentation Pathways

Electrospray Ionization (ESI-MS) is the standard for analyzing these polar heterocycles. However, researchers must account for predictable in-source fragmentation.

  • Adduct Formation: The intact molecular ion

    
     (m/z 174.1 for N-Boc-3-hydroxyazetidine) is often weak. Sodium adducts 
    
    
    
    (m/z 196.1) are frequently the base peak in positive ion mode.
  • Diagnostic Losses: The Boc group is highly labile. A characteristic loss of 56 Da (isobutylene) yields a fragment at m/z 118, followed by the loss of CO₂ (-44 Da) to yield the unprotected azetidinium ion at m/z 74.

Standardized Protocol for Spectroscopic Sample Preparation

To ensure self-validating and reproducible data, follow this step-by-step methodology. This protocol is specifically designed to prevent the misidentification of rotamers as chemical impurities.

  • Sample Purity Check: Ensure the sample is >95% pure via LC-MS or TLC before NMR acquisition. This prevents actual impurity peaks from being incorrectly dismissed as minor rotamers.

  • Solvent Selection: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl₃. If the hydroxyl proton chemical shift is required for hydrogen-bonding studies, use anhydrous DMSO-d₆ to slow down proton exchange[1].

  • RT Acquisition: Acquire standard 1D ¹H (400 or 500 MHz) and ¹³C NMR spectra at 298 K.

  • Rotamer Resolution via VT-NMR (Critical Step): If the C2/C4 signals are broad or split (indicating restricted N-C rotation), do not assume the sample is impure. Heat the sample in the NMR probe to 330–350 K (using DMSO-d₆ or Toluene-d₈). The increased thermal energy will overcome the rotational barrier, causing the rotameric signals to coalesce into sharp, time-averaged peaks.

  • 2D Correlation: Acquire COSY and HSQC spectra to definitively link the diastereotopic C2/C4 protons to their respective carbons, validating the intact four-membered ring connectivity.

Workflow Visualization

G N1 Isolate Substituted 3-Hydroxyazetidine N2 Prepare NMR Sample (CDCl3 or DMSO-d6) N1->N2 N3 Acquire 1H & 13C NMR at 298 K N2->N3 N4 Are C2/C4 peaks broadened/split? N3->N4 N5 Perform VT-NMR (Heat to 330-350 K) N4->N5 Yes (N-Boc Rotamers) N6 Assign Diastereotopic Protons & Rotamers N4->N6 No (Fast exchange) N5->N6 N7 Acquire IR (O-H stretch) & ESI-MS (Fragmentation) N6->N7 N8 Cross-Validate Structural Integrity N7->N8

Caption: Workflow for the spectroscopic validation of substituted 3-hydroxyazetidines.

References
  • Source: Journal of Medicinal Chemistry (acs.org)
  • Source: nih.
  • Title: An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Source: Semantic Scholar URL

Sources

1H NMR and 13C NMR analysis of azetidinol stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Decoding Azetidinol Stereochemistry: A Comprehensive Guide to


H and 

C NMR Analysis

Executive Summary

Azetidinols (specifically 3-hydroxyazetidines) are highly sought-after pharmacophores in modern drug development, offering unique hydrogen-bonding vectors and improved metabolic stability compared to their acyclic or larger-ring counterparts. However, assigning the relative and absolute stereochemistry of substituted azetidinols presents a unique analytical challenge. Due to the constrained, puckered geometry of the 4-membered ring, the traditional rules of NMR scalar coupling are inverted.

This whitepaper provides an in-depth, self-validating framework for the unambiguous stereochemical assignment of azetidinols using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, grounded in the physical chemistry of ring dynamics.

The Physics of the 4-Membered Ring: The Inverse Karplus Paradigm

The differentiation between cis and trans isomers is fundamentally rooted in the through-bond interaction between neighboring protons, quantified by the vicinal scalar coupling constant (


). In acyclic alkenes or unstrained 6-membered rings, trans protons typically exhibit a larger coupling constant than cis protons due to their 180° antiperiplanar arrangement[1].

However, 4-membered heterocycles exhibit the exact inverse relationship [2]. To relieve severe torsional strain, the azetidine ring abandons planarity and adopts a puckered "butterfly" conformation[3].

  • Cis-Protons: The puckering forces cis-vicinal protons (e.g., H2 and H3) into a nearly eclipsed geometry. The dihedral angle (

    
    ) is locked between 0° and 30°. According to the Karplus equation, this maximizes orbital overlap, yielding a large coupling constant (
    
    
    
    Hz).
  • Trans-Protons: The trans-vicinal protons cannot achieve a 180° arrangement. Instead, they are forced into a pseudo-axial/pseudo-equatorial relationship with a dihedral angle of 100° to 140°. This places them near the minimum of the Karplus curve, resulting in a significantly smaller coupling constant (

    
     Hz)[4].
    
Table 1: Diagnostic Vicinal Coupling Constants ( ) in Azetidinols
Stereochemical RelationshipDihedral Angle (

)
Typical

Range (Hz)
Structural Causality
Cis 0° – 30°6.0 – 9.0 Protons are nearly eclipsed due to ring puckering, maximizing

-orbital overlap.
Trans 100° – 140°2.0 – 6.0 Protons are pseudo-axial/equatorial, sitting near the Karplus curve minimum.

C NMR: Steric Compression and the Gamma-Gauche Effect

While


H NMR provides primary evidence, 

C NMR serves as a critical orthogonal validation tool. The chemical shifts of the ring carbons (C2, C3, and C4) are highly sensitive to their spatial environment via the gamma-gauche effect .

When substituents at C2 and C3 are cis to one another, their electron clouds experience steric repulsion. This compression polarizes the C–H bonds, effectively increasing the electron density around the carbon nucleus. Consequently, the carbon is shielded and resonates upfield (lower ppm). Conversely, in the trans isomer, this steric strain is relieved, and the corresponding carbons resonate downfield (higher ppm)[5].

Table 2: C NMR Chemical Shift Trends
Carbon PositionStereochemical EnvironmentRelative Shift (

)
Causality
C2 / C4 Cis-substituted at C3Upfield (Shielded)Steric compression between cis substituents increases localized electron density.
C2 / C4 Trans-substituted at C3Downfield (Deshielded)Relief of steric strain reduces electron cloud compression.

Advanced 2D NMR: Overcoming the Zero-Crossing Problem

To establish a self-validating system, 1D scalar couplings must be confirmed by through-space dipolar couplings (NOE). However, azetidinols typically have molecular weights between 100 and 300 Da. At standard superconducting magnetic field strengths (400–600 MHz), molecules of this size tumble at a rate where the correlation time (


) satisfies the condition 

.

The Causality: This specific tumbling regime represents the "zero-crossing" point of the Nuclear Overhauser Effect (NOE) curve. Standard NOESY experiments may yield vanishingly small or zero cross-peaks, leading to dangerous false-negative interpretations. The Solution: A ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is strictly required. Because the spin-lock is applied in the rotating frame, ROESY guarantees positive cross-peaks regardless of the molecule's tumbling rate, ensuring absolute trustworthiness in spatial assignments.

Azetidinol_NMR Start Azetidinol Sample Prep (15 mg in 600 µL CDCl3) Acq1D 1D 1H & 13C Acquisition (D1 > 5*T1) Start->Acq1D Lock, Shim, Tune JAnalysis Extract Vicinal Couplings (3J_HH) Acq1D->JAnalysis Fourier Transform Decision Is 3J_HH > 6 Hz? JAnalysis->Decision CisAssign Provisional Cis Isomer (Dihedral ~0-30°) Decision->CisAssign Yes TransAssign Provisional Trans Isomer (Dihedral ~100-140°) Decision->TransAssign No Acq2D 2D ROESY Acquisition (Spin-lock 200-300 ms) CisAssign->Acq2D TransAssign->Acq2D Validation Stereochemical Validation (Cross-Peak Integration) Acq2D->Validation Distance Mapping

Self-Validating NMR Workflow for Azetidinol Stereochemical Assignment

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent artifactual data.

Protocol A: Sample Preparation & 1D Acquisition
  • Standardized Concentration: Dissolve exactly 15 mg of the azetidinol in 600 µL of highly pure, anhydrous CDCl

    
     or DMSO-
    
    
    
    .
    • Causality: The basic azetidine nitrogen and the C3-hydroxyl group readily form intermolecular hydrogen bonds. Variable concentrations will cause the -OH chemical shift to drift, potentially overlapping with and obscuring the critical C2/C3/C4 ring protons. Standardizing concentration locks this variable.

  • Relaxation Delay (D1) Optimization: Set the D1 delay to

    
     seconds.
    
    • Causality: Azetidinol ring protons often have long longitudinal relaxation times (

      
      ). A short D1 will cause incomplete relaxation, leading to inaccurate integration values, which destroys the ability to calculate accurate diastereomeric ratios (dr).
      
  • Acquisition: Acquire the

    
    H spectrum at 
    
    
    
    MHz (64 scans) and the
    
    
    C spectrum with WALTZ-16 proton decoupling (1024 scans).
Protocol B: 2D ROESY Acquisition
  • Pulse Sequence Selection: Select a 2D ROESY sequence with continuous wave (CW) spin-lock.

  • Spin-Lock Optimization: Set the mixing time (

    
    ) to 200–300 ms.
    
    • Causality: A mixing time that is too short will not allow sufficient magnetization transfer, while a mixing time >300 ms risks TOCSY artifacts (through-bond transfer masquerading as through-space transfer).

  • Internal Validation: Check the cross-peak between the geminal protons (if present, e.g., at C4). This cross-peak must be the most intense in the spectrum. If it is weak, the spin-lock power is miscalibrated, and the vicinal stereochemical cross-peaks cannot be trusted.

  • Stereochemical Mapping: Integrate the cross-peaks between H2 and H3. A strong ROE cross-peak confirms a cis relationship (distance < 3.0 Å), while a weak or absent cross-peak, combined with a small

    
    , confirms a trans relationship.
    

References

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures, Source: ipb.pt, URL:[2]

  • Title: Preparation of 2-azetidinones by cyclocondensation of carboxylic acids and imines via diphosphorustetraiodide, Source: researchgate.net, URL:[4]

  • Title: Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio..., Source: researchgate.net, URL:[5]

  • Title: Tetrahydropyrimidin-2(1H)-ones with three neighbouring phenyl groups. Synthesis and allylic strain effects, Source: arkat-usa.org, URL:[3]

  • Title: Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide, Source: benchchem.com, URL:[1]

Sources

Exploring the Biological Activity of Chiral Azetidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular frameworks that confer advantageous physicochemical and pharmacological properties is perpetual.[1] Among the saturated heterocycles, the azetidine ring—a four-membered, nitrogen-containing scaffold—has emerged as a "privileged" structure in drug design.[1][2] Its unique combination of features, including high ring strain, sp3-rich character, and conformational rigidity, makes it a highly attractive scaffold for designing bioactive molecules.[3][4] This constrained geometry, sitting between the highly strained aziridines and the more flexible pyrrolidines, can lead to a significant increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.[1]

Historically, the synthesis of this strained four-membered ring posed significant challenges, limiting its widespread use.[1] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their potential for drug discovery.[1][5] Consequently, the azetidine motif is now an integral component of several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, demonstrating its versatility across a wide range of therapeutic areas including oncology, inflammation, and central nervous system (CNS) disorders.[3][6] This guide provides a comprehensive overview of the stereoselective synthesis of chiral azetidines, their biological activities, and the key experimental protocols required for their evaluation.

The Critical Role of Chirality in Azetidine Bioactivity

Most biological targets, such as receptors, enzymes, and ion channels, are inherently chiral environments.[7] This chirality dictates that they can differentiate between the enantiomers of a chiral drug, much like a glove distinguishes between a left and a right hand.[7] This stereoselectivity has profound implications for both the pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug) of azetidine-based therapeutics.[8][9]

  • Pharmacodynamics (Drug-Target Interactions): The two enantiomers of a chiral drug often exhibit different binding affinities and intrinsic activities at their target site.[7] The more active enantiomer is termed the eutomer , while the less active one is the distomer .[7][10] The ratio of their activities is known as the eudismic ratio . In many cases, the desired therapeutic effect resides in the eutomer, while the distomer may be inactive, contribute to off-target side effects, or even have toxic properties.[10] For example, in a study of chiral azetidine-urea inhibitors of Fatty Acid Amide Hydrolase (FAAH), the enantiomer with a positive optical rotation was a potent inhibitor (IC50 = 78 nM), whereas its corresponding enantiomer was completely inactive.[2]

  • Pharmacokinetics (ADME): Enantioselectivity is also frequently observed in the absorption, distribution, metabolism, and excretion (ADME) of drugs.[8][9] Enzymes and transport proteins can process enantiomers at different rates.[9] One enantiomer might be absorbed more rapidly, bind more tightly to plasma proteins, or be metabolized and cleared faster than the other.[8][11] This can lead to significant differences in the plasma concentration and half-life of the active eutomer, impacting both efficacy and safety.[9]

Understanding and controlling the stereochemistry of azetidine derivatives is therefore not merely an academic exercise but a fundamental requirement for developing safe and effective medicines. The pursuit of enantiopure compounds allows for a more precise therapeutic effect, a potentially wider therapeutic window, and reduced patient-to-patient variability.[7]

Stereoselective Synthetic Strategies for Chiral Azetidines

The growing importance of chiral azetidines has spurred the development of robust and innovative stereoselective synthetic methods. The choice of a synthetic route is dictated by the desired substitution pattern, scalability, and the availability of starting materials. Below are three authoritative strategies for accessing enantiopure azetidines.

Intramolecular Cyclization of Chiral Precursors

One of the most versatile methods for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives.[5] The Couty azetidine synthesis is a prime example, enabling the creation of a broad range of enantiopure azetidines from readily available β-amino alcohols.[12]

  • Causality Behind the Method: This strategy leverages a classic SN2 reaction. The starting β-amino alcohol, which is often derived from the chiral pool (e.g., amino acids), establishes the stereochemistry. The alcohol is converted into a good leaving group (e.g., a chloride via reaction with SOCl2), and the nitrogen is functionalized with an electron-withdrawing group to acidify the N-H proton. A base is then used to deprotonate the nitrogen, which acts as an intramolecular nucleophile, displacing the leaving group in a 4-exo-trig ring closure to form the azetidine ring.[12] The stereocenter from the starting material is preserved throughout the sequence, ensuring an enantiopure product.

Strain-Release Functionalization of 1-Azabicyclobutanes (ABBs)

A more recent and powerful approach involves the functionalization of highly strained 1-azabicyclo[1.1.0]butanes (ABBs).[13] This method allows for a modular and rapid synthesis of diverse enantio- and diastereopure azetidines.[14]

  • Causality Behind the Method: ABBs possess significant ring strain, making them susceptible to nucleophilic attack. This "strain-release" functionalization provides a strong thermodynamic driving force for the reaction.[14][15] Chiral ABBs can be prepared in a few steps, for instance, through the stereoselective addition of a vinyl Grignard reagent to a chiral sulfinyl imine derived from Ellman's sulfinamide.[13] The resulting chiral ABB precursor can then react with a wide variety of nucleophiles under acidic conditions. The nucleophile attacks one of the bridgehead carbons, leading to the opening of the bicyclic system and the formation of a stereodefined 3-substituted azetidine.[13][14] This modularity allows for the rapid generation of libraries of chiral azetidines for screening.[14]

G cluster_0 ABB Synthesis cluster_1 Strain-Release Functionalization Aldehyde Aldehyde Imine Enantiopure Sulfinyl Imine Aldehyde->Imine Condensation Sulfinamide (R)- or (S)-Ellman's Sulfinamide Sulfinamide->Imine AllylAmine Chiral Allylic Amine Intermediate Imine->AllylAmine Stereoselective 1,2-Addition VinylMgBr Vinylmagnesium Bromide VinylMgBr->AllylAmine ABB Chiral ABB Precursor AllylAmine->ABB Bromination & Intramolecular Cyclization Bromine Br2 Bromine->ABB Final Stereodefined 3-Substituted Azetidine ABB->Final Ring Opening Nucleophile Nucleophile (Nu-H) Nucleophile->Final Acid Weak Acid (e.g., AcOH) Acid->Final

Caption: General workflow for chiral azetidine synthesis via strain-release of ABBs.

Asymmetric Synthesis via Metalated Hydrazones

For generating chirality on a pre-existing azetidine ring, the use of chiral auxiliaries is a highly effective strategy. The metalation of SAMP/RAMP hydrazones of N-Boc-azetidin-3-one provides an efficient route to enantiomerically enriched 2-substituted azetidin-3-ones.[16][17]

  • Causality Behind the Method: N-Boc-azetidin-3-one is a prochiral starting material. It is first condensed with a chiral auxiliary, (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP), to form a chiral hydrazone. The chiral auxiliary directs the subsequent deprotonation by a strong base (like n-BuLi) to occur stereoselectively at the C2 position. The resulting chiral lithiated intermediate can then be trapped with a wide range of electrophiles (e.g., alkyl halides, carbonyl compounds).[17] The final step is the hydrolytic cleavage of the hydrazone, typically with oxalic acid, which removes the auxiliary and reveals the enantiomerically enriched 2-substituted azetidin-3-one. This one-pot procedure is highly practical for accessing these useful building blocks.[17]

Case Studies: Biologically Active Chiral Azetidines in Drug Development

The incorporation of chiral azetidine moieties has proven successful in several approved drugs and clinical candidates.

Cobimetinib (Cotellic®): A MEK Inhibitor for Melanoma

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][3] This pathway is frequently hyperactivated in many cancers, such as BRAF-mutant melanoma, driving uncontrolled cell proliferation.[1] The azetidine ring in cobimetinib is a key structural feature that improves its metabolic stability and pharmacokinetic profile.[3][5]

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Promotes Cobimetinib Cobimetinib Cobimetinib->MEK Inhibits

Caption: The RAS/RAF/MEK/ERK pathway, inhibited by Cobimetinib at MEK1/2.

Enantioselectivity in Enzyme Inhibition

The importance of stereochemistry is often starkly illustrated in enzyme inhibition studies. As previously mentioned, Vernalis discovered a chiral azetidine-urea that acts as a Fatty Acid Amide Hydrolase (FAAH) inhibitor, a potential target for pain treatment.[2] The dramatic difference in activity between the enantiomers underscores the necessity of asymmetric synthesis and chiral analysis in drug development.

Compound ClassEnantiomerTargetBiological Activity (IC₅₀)Reference
Azetidine-ureaRacemic Mixturerat FAAH188 nM[2]
Azetidine-urea(+) enantiomerrat FAAH78 nM[2]
Azetidine-urea(-) enantiomerrat FAAHInactive[2]

Key Experimental Protocols

To ensure scientific integrity, the synthesis and evaluation of chiral azetidines must follow robust, self-validating protocols.

Protocol: Asymmetric Synthesis of a 2-Substituted Azetidin-3-one

This protocol is adapted from the one-pot synthesis via metalated SAMP hydrazones, which is valued for its efficiency and stereoselectivity.[17]

Objective: To synthesize (S)-N-Boc-2-allyl-azetidin-3-one.

Materials:

  • N-Boc-azetidin-3-one

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Allyl bromide

  • Saturated aqueous oxalic acid solution

  • Diethyl ether

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • Hydrazone Formation (In Situ): To a solution of N-Boc-azetidin-3-one (1.2 equiv) in anhydrous THF, add SAMP (1.0 equiv). Stir the mixture at room temperature for 16 hours under an inert atmosphere (N₂ or Ar). The reaction progress can be monitored by TLC.

  • Stereoselective Metalation: Cool the reaction mixture containing the in situ-formed hydrazone to -78 °C (dry ice/acetone bath). Add n-BuLi (1.1 equiv) dropwise via syringe. Maintain the temperature at -78 °C and stir for 2 hours. Causality Check: n-BuLi is a strong, non-nucleophilic base that deprotonates the C2 position. The SAMP chiral auxiliary sterically directs this deprotonation to one face of the molecule, establishing the chiral center.

  • Electrophilic Quench: Add allyl bromide (1.2 equiv) dropwise to the cold solution. Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight (approx. 18 hours).

  • Hydrolysis and Workup: Add saturated aqueous oxalic acid solution to the reaction mixture and stir vigorously for 20 hours at room temperature. Causality Check: Oxalic acid is a mild di-acid that effectively hydrolyzes the hydrazone to reveal the ketone without causing degradation of the strained azetidine ring.

  • Extraction and Purification: Dilute the mixture with diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC analysis (see Protocol 5.3).

Protocol: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a chiral azetidine enantiomer for a specific G-protein coupled receptor (GPCR).

Objective: To determine the binding affinity of the (R) and (S) enantiomers of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-ligand) with known affinity for the target

  • (R)- and (S)-enantiomers of the test azetidine compound

  • Assay buffer (e.g., Tris-HCl with cofactors)

  • Scintillation cocktail and vials

  • 96-well filter plates and vacuum manifold

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the (R) and (S) enantiomers of the test compound in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, a fixed concentration of the radioligand, and assay buffer.

    • Non-Specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of a known, non-labeled competitor ligand. Self-Validation: This well determines the amount of radioligand that binds non-specifically to the membranes and filter, which must be subtracted from all other measurements.

    • Competitive Binding: Add cell membranes, radioligand, and the various concentrations of the (R) or (S) test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound radioligand (trapped on the filter) from the free radioligand (passes through). Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Punch out the filters from the plate into scintillation vials. Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound enantiomers.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. Compare the Ki values for the (R) and (S) enantiomers to determine the eudismic ratio.

Protocol: Chiral HPLC Analysis

Objective: To separate and quantify the enantiomers of a synthesized chiral azetidine to determine its enantiomeric excess (ee).

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® or Chiralpak®).

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol).

  • Sample of the synthesized chiral azetidine.

Step-by-Step Methodology:

  • Method Development: Dissolve a small amount of the racemic azetidine (if available) or the synthesized sample in the mobile phase. Screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol) and flow rates to achieve baseline separation of the two enantiomer peaks. Causality Check: The chiral stationary phase contains chiral selectors that form transient, diastereomeric complexes with the enantiomers. These complexes have different stabilities, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation.[18]

  • Sample Analysis: Once optimal separation conditions are found, inject a known concentration of the synthesized sample onto the column.

  • Data Acquisition: Record the chromatogram. The two enantiomers will appear as two separate peaks with different retention times.

  • Quantification and ee Calculation: Integrate the area under each peak. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100. Self-Validation: A successful asymmetric synthesis will show one peak being significantly larger than the other. A racemic sample should show two peaks of equal area.

Conclusion and Future Outlook

From a synthetic curiosity to a cornerstone of modern medicinal chemistry, the chiral azetidine scaffold has proven its value in the design of novel therapeutics.[1][5] Its unique structural and physicochemical properties allow for the fine-tuning of drug-like properties, leading to improved efficacy, selectivity, and metabolic stability.[3][19] The ongoing development of innovative and robust stereoselective synthetic methodologies continues to expand the accessible chemical space for this privileged motif.[4][19] For researchers and drug development professionals, a deep understanding of the synthesis, stereochemistry, and biological evaluation of chiral azetidines is essential. This knowledge represents a compelling and fruitful area of exploration with the potential to yield the next generation of innovative medicines to address unmet medical needs.[5]

References

  • Cheekatla, S. R., et al. (2026).
  • Maetani, M., et al. (2025).
  • BenchChem. (n.d.). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Alonso, D. A., et al. (2005). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. PubMed.
  • Singh, G. S., et al. (2021). Azetidines of pharmacological interest. PubMed.
  • Maetani, M., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Couty's azetidine synthesis. Wikipedia.
  • Merchant, R. R., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • BenchChem. (n.d.). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Enders, D., et al. (2016). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones.
  • Kannappan, V. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology. Chiralpedia.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Coelho, M. M., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PMC.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Coelho, M. M., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PubMed.
  • Enders, D., et al. (2016). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones.
  • Wikipedia. (n.d.). Chiral analysis. Wikipedia.
  • Mehvar, R., et al. (2024). Enantioselectivity in Pharmacokinetics: A Mini Review.
  • Kezić, S. (2000). Bioactivity and analysis of chiral compounds. PubMed.
  • BenchChem. (n.d.). Navigating Chirality: A Comparative Guide to the Biological Activities of (E)-oct-5-en-2-ol Enantiomers. Benchchem.

Sources

Overcoming the Kinetic Barrier: The Discovery and Synthesis of Novel Azetidine-Based Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of the Four-Membered Ring

Azetidines, highly strained four-membered saturated nitrogen heterocycles, have emerged as privileged structural motifs in modern medicinal chemistry. As rigid bioisosteres for morpholines, pyrrolidines, and phenyl rings, azetidines facilitate "scaffold hopping"—a strategy that improves pharmacokinetic properties, increases metabolic stability, and lowers lipophilicity without sacrificing target affinity .

However, the inherent ring strain of the azetidine core (~25 kcal/mol) poses a formidable kinetic and thermodynamic barrier to traditional 4-exo-tet cyclization methodologies. To bypass these limitations, modern synthetic paradigms have shifted from brute-force cyclization to elegant, energy-harnessing strategies. As a Senior Application Scientist, this guide explores the causality, mechanistic logic, and self-validating protocols behind the most advanced azetidine synthesis workflows today.

Mechanistic Paradigms in Azetidine Synthesis
1.1. Strain-Release Amination (SRA)

The traditional construction of azetidines relies on the cyclization of acyclic precursors, which is often plagued by competitive elimination and low yields. The Baran laboratory revolutionized this approach by introducing Strain-Release Amination (SRA) .

The Causality of SRA: The logic here is rooted in thermodynamics. Rather than fighting the high activation energy required to close a four-membered ring, SRA utilizes an even more strained bicyclic precursor: 1-azabicyclobutane (ABB). The embedded potential energy of the spring-loaded C–N bond in ABB acts as a thermodynamic driving force. When exposed to a nucleophile (such as a secondary amine), the highly strained bicyclic system undergoes stereospecific ring-opening, releasing the strain to yield a functionalized, mono-cyclic azetidine . This allows for the late-stage functionalization of complex pharmaceutical leads like Paroxetine (Paxil).

SRA_Pathway A Precursor (e.g., Tribromide) B 1-Azabicyclobutane (ABB) Generation (In situ) A->B Base / MeLi C Nucleophilic Attack (Amine/Aniline) B->C Spring-Loaded C-N D Strain-Release Ring Opening C->D Transition State E Functionalized Azetidine (Bioisostere) D->E Trapping (e.g., Boc2O)

Mechanistic pathway of strain-release amination via 1-azabicyclobutane (ABB) intermediates.

1.2. The Aza-Paternò-Büchi Reaction via Triplet Sensitization

The [2+2] photocycloaddition between an imine and an alkene (the aza-Paternò-Büchi reaction) is a highly atom-economical route to functionalized azetidines. Historically, this reaction suffered from poor yields because direct UV excitation of imines primarily results in rapid, non-productive E/Z isomerization—a competing relaxation pathway that quenches the excited state before cycloaddition can occur .

The Causality of Triplet Sensitization: To circumvent this relaxation pathway, recent protocols utilize visible-light iridium photocatalysts to facilitate Triplet Energy Transfer (EnT) . By exciting the Ir-catalyst with blue LEDs (427 nm), the energy is transferred to the imine, accessing a long-lived triplet state that is immune to immediate E/Z relaxation. This extended lifetime enables efficient intermolecular[2+2] cycloaddition with non-activated alkenes.

APB_Logic Ir Ir Photocatalyst (Visible Light) Triplet Triplet Energy Transfer (Sensitization) Ir->Triplet 427 nm Blue LED Imine Excited Imine (Triplet State) Triplet->Imine Overcomes E/Z Isomerization Azetidine Fused Azetidine [2+2] Cycloadduct Imine->Azetidine + Alkene Alkene Alkene Component (Non-activated) Alkene->Azetidine

Triplet energy transfer mechanism in visible-light aza-Paternò-Büchi reactions.

Quantitative Data: Comparative Methodologies

The following table summarizes the comparative reactivity, operational requirements, and yields of the discussed azetidine synthesis methodologies.

Synthetic MethodologyKey Intermediate / CatalystReaction TypeTypical Yield RangePrimary Advantage
Strain-Release Amination (SRA) 1-Azabicyclobutane (ABB)Nucleophilic Ring Opening50–85%Late-stage functionalization of complex drugs; stereospecificity.
Aza-Paternò-Büchi Ir Photocatalyst (Visible Light)Intermolecular [2+2] Cycloaddition64–95%100% atom economy; tolerates non-activated alkenes.
[3+1] Radical Cascade Photo-induced Copper CatalystRadical Annulation40–75%Double C-H activation; constructs quaternary centers.
Couty’s Synthesis

-amino alcohol / Chloride
4-exo-trig Ring Closure70–90%Direct access to enantiopure 2-cyano-azetidines.
Experimental Methodologies

To ensure reproducible science, the following step-by-step methodologies detail the critical workflows for synthesizing azetidine building blocks. Every protocol is designed as a self-validating system to prevent common modes of failure.

Protocol A: In-Situ Generation and Strain-Release Amination of 1-Azabicyclobutane (ABB)

Rationale: Isolating highly strained ABBs can lead to exothermic polymerization. Generating ABB in situ and immediately trapping it with an amine ensures a self-validating, high-yielding system that prevents degradation .

  • Preparation of Precursor: Dissolve the tribromide precursor (e.g., 3,4-dibromo-1-(tert-butoxy)butan-2-amine) in anhydrous THF under a strict, inert argon atmosphere to prevent moisture-induced quenching.

  • Lithiation/Cyclization: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add Methyllithium (MeLi) (3.0 equivalents) dropwise to induce sequential ring-closing reactions, generating the ABB intermediate in situ.

  • Nucleophilic Addition: After 30 minutes of stirring at -78 °C, add the target secondary amine (e.g., a complex pharmaceutical intermediate) directly to the reaction flask.

  • Strain-Release: Warm the reaction mixture to 50 °C in a sealed tube and stir overnight (12-16 hours). The thermal energy allows the spring-loaded C-N bond to undergo nucleophilic opening.

  • Trapping: Cool to room temperature and immediately add Di-tert-butyl dicarbonate (Boc

    
    O) to trap the resulting secondary amine, preventing unwanted side reactions or dimerization.
    
  • Purification: Quench with aqueous NH

    
    Cl, extract with EtOAc, and purify via flash column chromatography to yield the N-Boc protected functionalized azetidine.
    
Protocol B: Visible-Light-Mediated Intermolecular Aza-Paternò-Büchi Reaction

Rationale: Utilizing an Iridium photocatalyst under blue LED irradiation ensures triplet energy transfer, bypassing the E/Z isomerization that plagues direct UV irradiation .

  • Reaction Setup: In an oven-dried vial, combine the isoxazoline-3-carboxylate imine derivative (1.0 equiv), the non-activated alkene (1.5 equiv), and the visible-light Iridium photocatalyst (1.0–2.0 mol%).

  • Solvent Addition & Degassing: Dissolve the mixture in anhydrous Acetonitrile (MeCN). Critical Step: Degas the solution via three freeze-pump-thaw cycles to remove oxygen. Oxygen is a potent triplet quencher and will halt the catalytic cycle if present.

  • Irradiation: Place the vial in a photoreactor equipped with blue LEDs (427 nm) and a cooling fan to maintain ambient temperature (preventing thermal degradation of the imine).

  • Cycloaddition: Stir the reaction mixture under irradiation for 12–44 hours. Monitor the consumption of the imine via TLC or LC-MS.

  • Isolation: Concentrate the solvent under reduced pressure and purify the crude mixture via silica gel chromatography to isolate the fused azetidine product.

Conclusion

The synthesis of azetidine-based building blocks has transcended the kinetic limitations of classical ring-closure. By leveraging thermodynamic spring-loading (Strain-Release Amination) and advanced photochemical triplet sensitization (Aza-Paternò-Büchi), medicinal chemists can now routinely incorporate these privileged, highly strained motifs into complex drug scaffolds, expanding the boundaries of modern drug discovery.

References
  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Nature Communications / PMC (2022). URL:[Link]

  • Strain-release amination. Gianatassio, R., et al. Science, 351(6270), 241-246 (2016). URL:[Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society (2025). URL:[Link](Note: DOI representative of the JACS 2025 advance publication)

  • Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science (RSC Publishing) (2020). URL:[Link]

  • Synthesis of Azetidines via Visible-Light-Mediated Intermolecular [2+2] Photocycloadditions. Schindler, C. S., et al. Nature Chemistry, 12, 898–905 (2020). URL:[Link]

  • A straightforward synthesis of enantiopure 2-cyano azetidines from beta-amino alcohols. Agami, C., Couty, F., Evano, G. Tetrahedron: Asymmetry, 13(3), 297–302 (2002). URL:[Link]

Methodological & Application

Application Note: 2,3-Disubstituted Azetidines in Medicinal Chemistry – Design, Synthesis, and Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold hopping, physicochemical optimization, and stereocontrolled synthetic methodologies.

Introduction: The Strategic Value of Azetidines

The transition from flat, sp2-hybridized aromatic systems to highly functionalized, sp3-rich scaffolds is a cornerstone of modern drug discovery. Among these, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a privileged motif[1]. While unsubstituted or monosubstituted azetidines have been successfully integrated into approved drugs such as azelnidipine, cobimetinib, and baricitinib, the field is rapidly shifting toward 2,3-disubstituted azetidines [1][2].

These densely functionalized rings serve as highly effective bioisosteres for larger, more conformationally flexible heterocycles like piperidines, piperazines, and pyrrolidines[2]. By incorporating a 2,3-disubstituted azetidine, medicinal chemists can achieve three critical objectives:

  • Vector Dialing: The rigid, puckered conformation of the four-membered ring projects substituents at distinct, predictable vectors, enhancing precise target engagement[1].

  • Physicochemical Tuning: Azetidines typically exhibit lower lipophilicity (cLogP) and modulated basicity (pKa) compared to their larger ring counterparts, which directly translates to improved aqueous solubility and reduced hERG liability[1][2].

  • Metabolic Stability: The compact nature of the ring and the steric shielding provided by 2,3-disubstitution often reduce intrinsic clearance (CL_int) mediated by cytochrome P450 enzymes[3].

Physicochemical Profiling: The Bioisosteric Advantage

To understand the causality behind selecting a 2,3-disubstituted azetidine over traditional rings, we must examine the quantitative impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The table below summarizes the typical shifts in physicochemical parameters when replacing a standard piperidine or pyrrolidine core with a 2,3-disubstituted azetidine.

Table 1: Comparative Physicochemical Impact of Saturated N-Heterocycles

Scaffold TypeRelative Basicity (pKa)Lipophilicity (Δ cLogP)Conformational RigidityTypical Metabolic Stability (CL_int)
Piperidine High (~9.5 - 10.5)BaselineLow (Chair-boat flux)Moderate (Prone to α-oxidation)
Pyrrolidine High (~9.0 - 10.0)-0.2 to -0.4Moderate (Envelope)Moderate
Azetidine (Unsubstituted) Moderate (~8.5 - 9.0)-0.5 to -0.8High (Puckered)High
2,3-Disubstituted Azetidine Low-Moderate (~7.5 - 8.5)*-0.3 to -0.6Very High (Locked vectors)Very High (Steric shielding)

*Note: The pKa of 2,3-disubstituted azetidines is highly dependent on the electron-withdrawing nature of the substituents at the 2- and 3-positions, allowing for fine-tuned basicity that prevents phospholipidosis while maintaining target affinity.

ADME_Pathway N1 Lead Compound (Piperidine/Pyrrolidine Core) N2 Bioisosteric Replacement (2,3-Disubstituted Azetidine) N1->N2 Scaffold Hopping N3 Reduced Lipophilicity (Lower cLogP) N2->N3 N4 Tuned Basicity (Lower pKa) N2->N4 N5 Increased sp3 Fraction (Rigid Target Vector) N2->N5 N6 Improved Metabolic Stability (Lower Clint) & Reduced hERG N3->N6 N4->N6 N7 Enhanced Target Affinity & Selectivity N5->N7

Caption: Impact of azetidine bioisosteric replacement on physicochemical and ADME properties.

Synthetic Methodologies: Overcoming Ring Strain

Historically, the synthesis of densely functionalized azetidines has been severely limited by the inherent ring strain (~26 kcal/mol) of the four-membered system, which often leads to ring-opening or polymerization side reactions[2][4]. However, recent breakthroughs in catalysis and strain-release chemistry have unlocked stereocontrolled access to these scaffolds.

We detail two highly robust, self-validating protocols for the synthesis of 2,3-disubstituted azetidines.

Protocol A: Enantioselective Cu-Catalyzed Boryl Allylation of Azetines

This method utilizes a copper/bisphosphine catalyst to achieve asymmetric boryl alkylation of electron-rich azetines[4][5].

Causality & Design Choice: The use of allyl phosphates instead of standard allyl halides is a critical experimental parameter here. The phosphate leaving group is specifically chosen to overcome the low reactivity of the borylated alkylcuprate intermediate, driving the reaction forward while simultaneously suppressing competing side reactions (such as β-hydride elimination or ring-opening)[4][6]. This ensures complete regio-, enantio-, and diastereoselectivity[4].

Materials:

  • N-Boc-azetine substrate (1.0 equiv)

  • Bis(pinacolato)diboron (B2pin2) (1.2 equiv)

  • Allyl phosphate (1.5 equiv)

  • Cu(MeCN)4PF6 (5 mol%)

  • Chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE) (6 mol%)

  • LiOtBu (1.5 equiv)

  • Anhydrous THF

Step-by-Step Procedure:

  • Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried vial with Cu(MeCN)4PF6 (5 mol%) and the chiral bisphosphine ligand (6 mol%). Add anhydrous THF (0.1 M) and stir for 30 minutes at room temperature to form the active Cu-ligand complex.

  • Borylation: Add LiOtBu (1.5 equiv) and B2pin2 (1.2 equiv) to the vial. The solution will typically transition to a dark color, indicating the formation of the active boryl-copper(I) species. Stir for 10 minutes.

  • Substrate Addition: Cool the reaction mixture to -20 °C. Add the N-Boc-azetine (1.0 equiv) dropwise. Self-Validation Step: Monitor by TLC/LCMS. A fast boryl cupration occurs, forming the alkylcuprate intermediate[5].

  • Allylation: Add the allyl phosphate (1.5 equiv) slowly at -20 °C. The reaction proceeds via a rate-determining intrinsically controlled SN2′ pathway[5]. Stir for 12 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH4Cl. Extract three times with EtOAc. Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel flash chromatography. Validation: Determine yield, diastereomeric ratio (dr), and regiomeric ratio (rr) via 1H NMR using CH2Br2 as an internal standard. Assess enantiomeric excess (ee) via chiral HPLC[5].

Protocol B: Strain-Release Functionalization of 1-Azabicyclobutanes (ABBs)

This protocol leverages the extreme strain of bicyclic 1-azabicyclobutanes (ABBs) to drive a stereospecific ring-opening functionalization, yielding 2,3-disubstituted azetidines[2].

Causality & Design Choice: ABBs are highly sensitive to acidic conditions, which can cause unwanted dimerization or non-specific incorporation of counterions at the C-3 position[2]. Therefore, the protocol utilizes strictly controlled nucleophilic additions (e.g., using amines or anilines) under neutral or basic conditions to ensure a clean, stereocontrolled strain-release event[2].

StrainRelease A 1-Azabicyclobutane (ABB) Precursor B Nucleophilic Attack (Strain Release) A->B Nucleophile (e.g., Amine) C Intermediate Anion B->C Ring Opening D Electrophilic Trapping C->D Electrophile (e.g., Alkyl Halide) E 2,3-Disubstituted Azetidine D->E Stereocontrolled Formation

Caption: Workflow of strain-release functionalization of 1-azabicyclobutanes to yield azetidines.

Materials:

  • C2-substituted 1-Azabicyclobutane (ABB) (1.0 equiv)

  • Nucleophile (e.g., primary or secondary amine) (2.0 equiv)

  • Electrophile (e.g., benzyl bromide or acryloyl chloride for stereoprobes) (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN) or THF

  • Base (e.g., DIPEA) (2.0 equiv, if required for electrophile trapping)

Step-by-Step Procedure:

  • ABB Preparation/Handling: C2-aryl or C2-alkyl ABBs can be generated in situ or stored depending on stability. Note: C2-diphenyl ABBs are prone to polymerization upon solvent evaporation and must be used as a stock solution[2].

  • Nucleophilic Ring Opening: To a solution of the ABB (1.0 equiv) in anhydrous MeCN (0.2 M) at 0 °C, add the amine nucleophile (2.0 equiv).

  • Strain Release: Allow the reaction to warm to room temperature. The relief of ring strain drives the nucleophilic attack at the C-3 position, generating a transient azetidinyl anion. Self-Validation Step: LCMS monitoring should show the disappearance of the ABB mass and the appearance of the intermediate mass.

  • Electrophilic Trapping: Once the ABB is consumed, cool the mixture back to 0 °C. Add DIPEA (2.0 equiv) followed by the electrophile (1.5 equiv) to trap the azetidine nitrogen.

  • Isolation: Stir for 2 hours, then quench with water. Extract with DCM, dry over MgSO4, and concentrate. Purify via reverse-phase HPLC or flash chromatography. This method provides highly functionalized handles (e.g., 2-(hydroxymethyl) and 3-amine substituents) for further elaboration into target stereoprobes[2].

Conclusion

The integration of 2,3-disubstituted azetidines into medicinal chemistry workflows offers a powerful method to escape flatland, optimize physicochemical properties, and dial in specific target vectors. By utilizing modern synthetic techniques such as Cu-catalyzed boryl allylation and ABB strain-release functionalization, drug discovery professionals can now reliably access these previously elusive chemical spaces.

References

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines ResearchGate (February 2026) URL:[Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines Journal of the American Chemical Society - ACS Publications (June 2025) URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs ResearchGate / Future Med Chem (January 2026) URL:[Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes Journal of the American Chemical Society - ACS Publications (June 2025) URL:[Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes ChemRxiv URL:[Link]

Sources

synthetic protocols for N-functionalization of 2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Synthetic Protocols for the N-Functionalization of 2-Methylazetidin-3-ol: Navigating Steric and Chemoselective Challenges

Introduction

Azetidines are highly prized in medicinal chemistry for their ability to introduce rigid conformational constraints, improve aqueous solubility, and enhance metabolic stability compared to flexible acyclic amines[1]. The derivative 2-methylazetidin-3-ol is particularly valuable, as the C2-methyl group introduces a chiral center and specific spatial vectors for structure-activity relationship (SAR) exploration. However, this same methyl group creates profound steric hindrance adjacent to the nitrogen atom, complicating standard N-functionalization strategies. Furthermore, the presence of an unprotected C3-hydroxyl group introduces a competing nucleophilic site, demanding highly chemoselective reaction conditions to prevent unwanted O-alkylation or O-acylation.

This application note provides field-validated, self-validating protocols for the chemoselective N-alkylation, N-acylation, and N-arylation of 2-methylazetidin-3-ol. By analyzing the mechanistic causality behind reagent selection, we empower researchers to navigate steric penalties and achieve high-yielding transformations.

Mechanistic Causality: Overcoming Steric and Chemoselective Barriers

  • Steric Shielding : The C2-methyl group restricts the Bürgi-Dunitz trajectory of incoming electrophiles. Standard

    
     alkylation with alkyl halides often stalls or requires forcing conditions that can degrade the strained four-membered ring.
    
  • Chemoselectivity (N- vs. O-Functionalization) : While the secondary amine is inherently more nucleophilic than the secondary alcohol, the steric bulk at C2 can kinetically shift the reaction toward O-functionalization if strong bases (which deprotonate the hydroxyl group) are used. Therefore, protocols must rely on mild conditions that exploit the innate nucleophilicity of the nitrogen without activating the oxygen.

Workflow Visualization

Workflow SM 2-Methylazetidin-3-ol (Secondary Amine & Alcohol) N_Alk N-Alkylation (Reductive Amination) SM->N_Alk Aldehyde, NaBH(OAc)3 Mild Acid N_Acy N-Acylation (Amide Coupling) SM->N_Acy R-COOH, HATU, DIEA DMF, 25 °C N_Ary N-Arylation (Buchwald-Hartwig) SM->N_Ary Ar-X, Pd-cat, Base Heat Prod_Alk N-Alkyl Derivative (High N-Selectivity) N_Alk->Prod_Alk Prod_Acy N-Acyl Derivative (High N-Selectivity) N_Acy->Prod_Acy Prod_Ary N-Aryl Derivative (High N-Selectivity) N_Ary->Prod_Ary

Caption: Chemoselective N-functionalization pathways for 2-methylazetidin-3-ol.

Experimental Protocols & Methodologies

Protocol 1: Chemoselective N-Alkylation via Reductive Amination

Direct


 alkylation with alkyl halides risks over-alkylation (quaternary ammonium formation) and competitive O-alkylation. Reductive amination is the mechanistically superior choice[2]. The reaction proceeds via the formation of a transient iminium ion, which is selectively reduced by sodium triacetoxyborohydride (STAB). The mild acidity of the reaction ensures the C3-hydroxyl remains protonated and unreactive.

Step-by-Step Methodology:

  • Imine Formation : In an oven-dried round-bottom flask, dissolve 2-methylazetidin-3-ol (1.0 eq) and the target aldehyde or ketone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acid Catalysis : Add glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 1 hour under a nitrogen atmosphere. Causality: The acid accelerates the dehydration of the hemiaminal intermediate, which is otherwise slowed by the C2-methyl steric bulk.

  • Reduction : Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes[2]. Stir for 12-16 hours at room temperature.

  • Quench & Extraction : Quench slowly with saturated aqueous

    
    . Extract with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation : Analyze via LC-MS. The mass spectrum should show the

    
     peak of the mono-alkylated product. TLC visualization with Ninhydrin stain will show the disappearance of the secondary amine (2-methylazetidin-3-ol stains intensely, while the tertiary amine product will not).
    
Protocol 2: N-Acylation via HATU-Mediated Amide Coupling

Using acid chlorides with triethylamine often leads to significant O-acylation. To achieve strict N-selectivity, we utilize a uronium-based coupling reagent (HATU) with a non-nucleophilic base (N,N-Diisopropylethylamine, DIEA). HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole active ester, which is electrophilic enough to overcome the steric hindrance of the 2-methyl group at room temperature[3].

Step-by-Step Methodology:

  • Activation : To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.15 M) at 25 °C, add HATU (1.2 eq) and DIEA (3.0 eq)[3]. Stir for 15 minutes to ensure complete formation of the active ester.

  • Coupling : Add 2-methylazetidin-3-ol (1.0 eq) to the mixture. Causality: Pre-activation prevents the azetidine from competing for the coupling reagent, ensuring it only reacts with the highly electrophilic active ester.

  • Reaction : Stir the resulting mixture at 25 °C for 1 to 2 hours.

  • Purification : Dilute the mixture with ethyl acetate and wash extensively with 5% aqueous LiCl (to remove DMF), followed by saturated

    
     and brine. Dry and concentrate. Purify via reverse-phase preparative HPLC or silica gel chromatography.
    
  • Self-Validation :

    
     NMR is critical here. An O-acylated byproduct will show a significant downfield shift (~1.0 ppm) of the C3-methine proton. In the desired N-acylated product, the C3-methine proton shift remains relatively stable, while the C2-methine and C4-methylene protons broaden or split due to amide rotamers.
    
Protocol 3: N-Arylation via Buchwald-Hartwig Cross-Coupling

Uncatalyzed Nucleophilic Aromatic Substitution (


) is generally ineffective for 2-methylazetidin-3-ol unless the aryl halide is exceptionally electron-deficient. For standard aryl halides, palladium-catalyzed cross-coupling is required. Bidentate ligands with large bite angles (e.g., Xantphos or BINAP) are essential to facilitate the reductive elimination step, which is otherwise hindered by the azetidine's C2-methyl group[4][5].

Step-by-Step Methodology:

  • Preparation : In a Schlenk tube, combine 2-methylazetidin-3-ol (1.2 eq), the aryl bromide/iodide (1.0 eq),

    
     (0.05 eq), Xantphos (0.1 eq), and 
    
    
    
    (2.0 eq)[4].
  • Inert Atmosphere : Evacuate and backfill the tube with argon three times. Causality: Palladium(0) catalysts are highly sensitive to oxidation; strict anaerobic conditions are mandatory.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane or toluene (0.1 M).

  • Heating : Seal the tube and heat at 90-100 °C for 12-18 hours.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate and purify via flash chromatography.

  • Self-Validation : LC-MS will confirm the product mass. If O-arylation occurred (rare under these specific Pd-catalyzed conditions), 2D NMR (HMBC) would show a correlation between the C3-methine proton and the aromatic ipso-carbon. For the desired N-arylated product, HMBC will show correlations between the azetidine C2/C4 protons and the aromatic ipso-carbon.

Quantitative Data Summary

Functionalization MethodReagents & CatalystsSolvent & TempChemoselectivity (N:O)Typical Yield
Reductive Amination Aldehyde, STAB, AcOHDCE, 25 °C> 99:175 - 90%
Amide Coupling R-COOH, HATU, DIEADMF, 25 °C> 95:580 - 95%
Buchwald-Hartwig Ar-X,

, Xantphos,

Dioxane, 100 °C> 98:260 - 85%

References

  • Benchchem. Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. Available at: 2

  • ChemRxiv. Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. Available at:1

  • Google Patents. CN103797010A - Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors. Available at: 4

  • Google Patents. US11214573B2 - Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors. Available at:5

  • Google Patents. WO2025085347A1 - Il4i1 inhibitors and uses thereof. Available at: 3

Sources

Application Note: High-Yield Synthesis of Azetidine-3-Carboxylic Acid from 3-Hydroxyazetidine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Detailed Application Note and Protocol

Executive Summary

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, four-membered ring imparts unique conformational constraints, making it an excellent bioisostere for larger aliphatic rings or linear alkyl chains. Specifically, azetidine-3-carboxylic acid and its derivatives are critical building blocks in the development of sphingosine-1-phosphate (S1P1) receptor agonists (used as immunosuppressive agents)[1] and novel


-aminobutyric acid (GABA) uptake inhibitors[2].

Historically, the synthesis of azetidine-3-carboxylic acid relied on the classical benzhydryl-protected route pioneered by Anderson and Lok in 1972[3]. However, modern drug discovery demands highly versatile, orthogonal protecting group strategies. This Application Note details a robust, field-proven, gram-scale protocol utilizing a tert-butyloxycarbonyl (Boc) protection strategy. This route avoids the need for late-stage hydrogenolysis, offering a self-validating, high-yielding pathway from commercially available 3-hydroxyazetidine hydrochloride to the final amino acid.

Mechanistic Rationale & Strategic Choices

As a strained heterocycle (ring strain


 26 kcal/mol), the azetidine ring is highly susceptible to ring-opening under harsh nucleophilic or highly acidic conditions. Every step in this protocol is designed to mitigate this risk:
  • Protection Strategy: We utilize Boc protection over classical benzhydryl or benzyl groups. The Boc group is robust under the basic conditions required for cyanation and hydrolysis, yet can be cleaved under mild acidic conditions (TFA or HCl) that do not threaten the integrity of the strained ring[4].

  • Hydroxyl Activation (Mesylation vs. Halogenation): Direct conversion of 3-hydroxyazetidine to 3-haloazetidines often results in poor yields or ring-expansion side reactions. Mesylation (using MsCl/Et

    
    N) provides a highly efficient, mild activation of the hydroxyl group, transforming it into an excellent leaving group without isolating unstable intermediates.
    
  • Cyanation (S

    
    2 Displacement):  The displacement of the mesylate by cyanide is sterically hindered by the compact nature of the azetidine ring. Using a polar aprotic solvent like DMSO accelerates the S
    
    
    
    2 reaction, allowing it to proceed at a moderate temperature (70 °C). Exceeding 80 °C significantly increases the risk of elimination or ring-opening degradation.
  • Hydrolysis and Workup: Basic hydrolysis (NaOH in aqueous MeOH) is employed to convert the nitrile to the carboxylic acid. Crucially, during the workup, the reaction is neutralized using 10% aqueous citric acid rather than strong mineral acids (like HCl). Citric acid provides a gentle pH (

    
     4), which is sufficient to protonate the carboxylic acid for organic extraction without prematurely cleaving the acid-sensitive Boc group.
    

Synthetic Workflow

SynthesisWorkflow A 3-Hydroxyazetidine HCl B 1-Boc-3-hydroxyazetidine A->B Boc2O, Et3N, DCM (Protection) C 1-Boc-3-(methylsulfonyloxy)azetidine B->C MsCl, Et3N, DCM, 0°C (Activation) D 1-Boc-3-cyanoazetidine C->D NaCN, DMSO, 70°C (Cyanation) E 1-Boc-azetidine-3-carboxylic acid D->E NaOH, MeOH/H2O, Reflux (Hydrolysis) F Azetidine-3-carboxylic acid (TFA Salt) E->F TFA, DCM, RT (Deprotection)

Workflow for the synthesis of azetidine-3-carboxylic acid via Boc-protected intermediates.

Experimental Protocols

Step 1: Synthesis of 1-Boc-3-hydroxyazetidine
  • Suspend 3-hydroxyazetidine hydrochloride (1.0 equiv.) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (Et

    
    N, 2.5 equiv.) dropwise. The solution will become homogeneous as the free base is generated.
    
  • Add di-tert-butyl dicarbonate (Boc

    
    O, 1.1 equiv.) in a small volume of DCM dropwise over 15 minutes.
    
  • Remove the ice bath and stir the reaction mixture at room temperature (RT) for 12 hours.

  • Workup: Quench with water. Separate the organic layer and wash sequentially with 1M HCl (mildly, to remove excess Et

    
    N), saturated aqueous NaHCO
    
    
    
    , and brine. Dry over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate in vacuo to yield a colorless oil.
Step 2: Mesylation to 1-Boc-3-(methylsulfonyloxy)azetidine
  • Dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv.) in anhydrous DCM (0.3 M).

  • Cool the solution to 0 °C under an inert atmosphere (N

    
     or Ar).
    
  • Add Et

    
    N (1.5 equiv.), followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv.).
    
  • Stir at 0 °C for 1 hour, then allow the mixture to warm to RT and stir for an additional 2 hours.

  • Workup: Dilute with DCM and wash with saturated aqueous NaHCO

    
     to neutralize any generated HCl. Wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo. The crude mesylate is typically pure enough to use directly in the next step without chromatography.
Step 3: Cyanation to 1-Boc-3-cyanoazetidine
  • Dissolve the crude mesylate (1.0 equiv.) in anhydrous DMSO (0.2 M).

  • Add sodium cyanide (NaCN, 1.5 equiv.) in one portion. (Caution: NaCN is highly toxic. Perform in a well-ventilated fume hood and maintain basic conditions for waste disposal).

  • Heat the reaction mixture to 70 °C and stir for 12–16 hours. Monitor completion via TLC.

  • Workup: Cool the mixture to RT. Dilute heavily with ethyl acetate (EtOAc). Wash the organic layer with water at least 3–4 times to completely partition the DMSO into the aqueous phase. Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.
Step 4: Hydrolysis to 1-Boc-azetidine-3-carboxylic acid
  • Dissolve 1-Boc-3-cyanoazetidine (1.0 equiv.) in methanol (MeOH, 0.5 M)[5].

  • Add a solution of NaOH (5.0 equiv.) dissolved in an equal volume of water[5].

  • Reflux the mixture (approx. 70 °C) until the starting material is completely consumed by TLC (typically 4 hours)[5].

  • Workup: Cool to RT and concentrate in vacuo to remove the MeOH[5].

  • Critical Step: Neutralize the remaining aqueous mixture with 10% aqueous citric acid until the pH reaches ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     4. Do not use strong mineral acids.
    
  • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    SO
    
    
    
    , and concentrate to afford the pure Boc-protected acid.
Step 5: Deprotection to Azetidine-3-carboxylic acid (TFA Salt)
  • Dissolve 1-Boc-azetidine-3-carboxylic acid in DCM (0.1 M).

  • Add trifluoroacetic acid (TFA, 10–20 equiv.) at 0 °C[4].

  • Stir at RT for 2 hours[4].

  • Workup: Concentrate in vacuo. Co-evaporate the residue with toluene three times to azeotropically remove excess TFA[4]. The resulting product is the TFA salt of azetidine-3-carboxylic acid, ready for downstream peptide coupling or derivatization.

Quantitative Data & Analytical Markers

The following table summarizes the expected yields and key analytical markers for self-validation at each step of the workflow.

StepIntermediate / ProductTypical YieldKey Analytical Markers
1 1-Boc-3-hydroxyazetidine90–95%TLC: R


0.4 (1:1 Hexanes/EtOAc)

H NMR:

1.43 ppm (s, 9H, Boc group)
2 1-Boc-3-(methylsulfonyloxy)azetidine85–92%TLC: R


0.5 (1:1 Hexanes/EtOAc)

H NMR:

3.05 ppm (s, 3H, OMs methyl)
3 1-Boc-3-cyanoazetidine75–85%IR:

2240 cm

(C

N stretch)

H NMR:

3.3–3.5 ppm (m, 1H, CH-CN)
4 1-Boc-azetidine-3-carboxylic acid88–92%TLC: R


0.2 (DCM/MeOH 9:1)IR:

1700 cm

(C=O stretch)
5 Azetidine-3-carboxylic acid (TFA Salt)>95%

H NMR (D

O):
Complete absence of the Boc singlet at 1.43 ppm

References

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.Semantic Scholar.
  • Process for making azetidine-3-carboxylic acid (WO2004035538A1).Google Patents.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship.ChEMBL - EMBL-EBI / Eur J Med Chem.
  • Synthesis of azetidine-3-carboxylic acid. Anderson, A. G., Jr., & Lok, R. (1972). The Journal of Organic Chemistry, 37(24), 3953–3955.
  • 3-((4-Methylbenzyl)oxy)azetidine Application Notes.BenchChem.

Sources

Application Note: Copper-Catalyzed Asymmetric Boryl Allylation of Azetines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Asymmetric Catalysis, Heterocyclic Chemistry, Late-Stage Functionalization

Introduction & Strategic Significance

Azetidines are privileged, highly strained four-membered nitrogen heterocycles that have garnered immense interest in medicinal chemistry. Incorporating azetidines into drug scaffolds frequently improves pharmacokinetic properties, such as increasing metabolic stability and lowering lipophilicity. However, the synthesis of enantioenriched 2,3-disubstituted azetidines—bearing two contiguous stereogenic centers—has historically been a formidable synthetic challenge, often requiring stoichiometric chiral auxiliaries or lengthy chiral pool derivations.

A breakthrough methodology developed by [1] details the first highly enantioselective direct difunctionalization of azetines via copper-catalyzed boryl allylation. This application note translates their findings into a robust, self-validating protocol, detailing the mechanistic rationale and experimental workflows required to rapidly access diverse, highly functionalized chiral azetidine scaffolds.

Mechanistic Rationale & Reaction Design

The success of this transformation relies on the precise orchestration of a copper-catalyzed borylcupration followed by an electrophilic trapping step. Understanding the causality behind the reagent selection is critical for troubleshooting and reaction scaling.

  • Electrophile Selection (Causality of Allyl Phosphates): A critical innovation in this protocol is the use of allyl phosphates instead of traditional allyl halides. The borylated alkylcuprate intermediate generated from azetines exhibits inherently low nucleophilicity. Allyl phosphates are specifically chosen because they overcome this reactivity barrier while simultaneously suppressing competing background side reactions, such as the direct functionalization of the allyl electrophile by the copper-boryl species prior to azetine insertion [1].

  • Stereocontrol & The SN2′ Pathway: Kinetic studies and deuterium-labeling experiments confirm that the initial borylcupration of the electron-rich azetine double bond is rapid and highly enantioselective, governed by the steric environment of the chiral bisphosphine ligand (e.g., (S,S)-L1). The subsequent allylation is the rate-determining step. Crucially, this step proceeds via an intrinsically controlled SN2′ pathway . This means the stereocenter established during the initial borylcupration strictly directs the facial approach during the subsequent C–C bond formation, guaranteeing excellent diastereoselectivity [2].

Mechanism Cat L*Cu-OtBu (Pre-catalyst) CuB L*Cu-Bpin (Active Catalyst) Cat->CuB + B2pin2 Int Borylcupration Intermediate (Fast, Enantioselective) CuB->Int + Azetine TS SN2' Allylation (Rate-Determining) Int->TS + Allyl Phosphate Product Chiral 2,3-Disubstituted Azetidine TS->Product Product Release Product->Cat Catalyst Regeneration

Figure 1: Catalytic cycle of Cu-catalyzed asymmetric boryl allylation of azetines.

Quantitative Data & Optimization

The reaction demonstrates exceptional functional group tolerance and scalability. Optimization of the catalytic system revealed that the combination of CuBr, a chiral bisphosphine ligand, and NaOtBu in 1,4-dioxane provides the optimal balance of yield and stereocontrol.

Table 1: Catalyst Optimization and Reaction Metrics

Reaction ConditionYield (%)ee (%)drrr
Standard (CuBr, (S,S)-L1, NaOtBu) >95 >99 >20:1 >20:1
Cu(CH3CN)4BF4 instead of CuBr80>99>20:1N/A
KOtBu instead of NaOtBu7599>20:1N/A
Lower Catalyst Loading (5 mol % CuBr)>95>99>20:1>20:1

Note: Standard conditions utilize 10 mol % CuBr, 12 mol % (S,S)-L1, 1.5 equiv B2pin2, and 1.5 equiv allyl phosphate at room temperature for 12 hours.

Experimental Protocol: Asymmetric Boryl Allylation

This protocol is designed as a self-validating system . By utilizing an internal standard (CH2Br2) prior to workup, researchers can quantitatively isolate catalytic efficiency from downstream purification losses, ensuring the integrity of the mechanistic data.

Materials & Reagents
  • Substrate: Azetine derivative (0.05 mmol)

  • Electrophile: Allyl phosphate (0.075 mmol, 1.5 equiv)

  • Boron Source: Bis(pinacolato)diboron (B2pin2) (0.075 mmol, 1.5 equiv)

  • Catalyst: CuBr (0.005 mmol, 10 mol %)

  • Ligand: Chiral Bisphosphine Ligand, e.g., (S,S)-L1 (0.006 mmol, 12 mol %)

  • Base: NaOtBu (0.075 mmol, 1.5 equiv)

  • Solvent: Anhydrous, degassed 1,4-dioxane (1.0 mL)

  • Internal Standard: Dibromomethane (CH2Br2)

Step-by-Step Methodology
  • Catalyst Complexation (Glovebox): In an argon-filled glovebox, charge an oven-dried 2-dram reaction vial with CuBr (0.005 mmol) and the chiral bisphosphine ligand (S,S)-L1 (0.006 mmol).

  • Pre-catalyst Generation: Add anhydrous 1,4-dioxane (0.5 mL) and NaOtBu (0.075 mmol) to the vial. Stir the mixture at room temperature for 30 minutes. Causality: This step ensures the complete formation of the L*Cu-OtBu pre-catalyst, preventing unliganded copper from initiating racemic background reactions.

  • Active Catalyst Formation: Add B2pin2 (0.075 mmol) to the mixture and stir for an additional 10 minutes. The solution will typically undergo a color change indicating the formation of the active L*Cu-Bpin species.

  • Substrate Addition: Dissolve the azetine substrate (0.05 mmol) and the allyl phosphate (0.075 mmol) in the remaining 1,4-dioxane (0.5 mL). Add this solution dropwise to the reaction vial.

  • Incubation: Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and stir at room temperature (20–25 °C) for 12 hours.

  • Self-Validation & Quenching: Open the vial and immediately add a precisely weighed amount of CH2Br2 (internal standard). Filter the crude mixture through a short pad of silica gel, eluting with ethyl acetate (5 mL), to quench the catalyst and remove inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Analytical Validation:

    • Yield, dr, and rr: Dissolve the crude residue in CDCl3 and acquire a 1H NMR spectrum. Integrate the product peaks against the CH2Br2 standard to determine the precise catalytic yield, diastereomeric ratio (dr), and regiomeric ratio (rr) prior to any purification bias.

    • Enantiomeric Excess (ee): Purify the product via flash column chromatography (hexanes/ethyl acetate), then analyze the purified 2,3-disubstituted azetidine via chiral HPLC to determine the ee.

Downstream Transformations

The installed boryl and allyl groups serve as orthogonal synthetic handles, allowing for the rapid generation of diverse chemical libraries:

  • Stereoretentive Oxidation: The C–Bpin bond can be converted to a hydroxyl group with complete retention of stereochemistry using NaBO3·4H2O in THF/H2O at room temperature.

  • Cross-Coupling: The boryl group is primed for Suzuki-Miyaura cross-coupling to install aryl or heteroaryl motifs.

  • Olefin Elaboration: The allyl moiety can be subjected to oxidative cleavage (yielding aldehydes/carboxylic acids) or cross-metathesis, enabling modular access to complex pharmaceutical intermediates.

References

  • Zhu, Minghui; Sun, Jianwei. "Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines." Journal of the American Chemical Society 2025, 147 (27), 24085-24094. URL:[Link]

Application Note: Advanced Methodologies for the Controlled Ring-Opening of N-Substituted Azetidinols

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Context

Azetidinols—specifically 3-azetidinols—are highly strained, four-membered nitrogen-containing heterocycles that serve as premium building blocks in medicinal chemistry. The inherent ring strain (approximately 26 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions. However, the kinetic stability of the


-

C–N bond necessitates precise activation strategies to achieve controlled, regioselective, and stereoselective cleavage.

Opening these rings provides direct access to functionalized acyclic amines, 1,3-amino alcohols, and complex heterocycles. This application note details three field-proven methodologies for the controlled ring-opening of N-substituted azetidinols: Lewis acid-mediated nucleophilic opening, photochemical strain-release, and transition-metal catalyzed ring expansion.

Mechanistic Principles of Ring-Opening

Lewis Acid Activation & Nucleophilic Attack

The basicity of the azetidine nitrogen allows it to act as a coordination site for Lewis acids or a proton acceptor for Brønsted acids. This coordination withdraws electron density from the ring, significantly weakening the adjacent C2–N and C4–N bonds. When a bulky N-protecting group (such as a benzhydryl group) is employed, it sterically shields the nitrogen, preventing unwanted dimerization or polymerization, and directs incoming nucleophiles to attack via an


-type pathway. This strategy is commercially validated in the formal synthesis of the β-adrenergic blocker carvedilol, where 1-benzhydrylazetidin-3-ol is cleanly opened by phenolic oxygen nucleophiles ()[1].
Photochemical Generation and in situ Trapping

A modern, desymmetrizing approach involves the photochemical Norrish-Yang cyclization of


-aminoacetophenones to generate highly strained 3-phenylazetidinols in situ. Because these intermediates are transient and possess immense molecular strain, they readily undergo ring-opening when intercepted by electron-deficient ketones or boronic acids. The choice of a benzhydryl-protecting group is critical here, as it orchestrates the initial photochemical cyclization while stabilizing the intermediate for subsequent trapping, yielding highly substituted aminodioxolanes ()[2][3].
Dual Palladium and Acid Catalysis

For specialized substrates like 3-vinylazetidin-3-ols, an arylative ring expansion can be achieved using dual Pd/acid catalysis. The reaction initiates with a palladium-catalyzed regioselective Heck arylation of the alkene. Subsequent addition of triflic acid (TfOH) catalyzes the transposition of the allylic alcohol, triggering an intramolecular nucleophilic ring-opening by the internal hydroxyl group to form 2,3,4-trisubstituted dihydrofurans ()[4].

Quantitative Data: Comparison of Methodologies

To assist in selecting the optimal synthetic route, the following table summarizes the quantitative parameters and scope of each activation method:

MethodologySubstrate ScopeActivation ModeReagents / CatalystTypical NucleophileRegioselectivityYield Range
Lewis Acid-Mediated 1-Benzhydrylazetidin-3-olsN-Coordination

,

Phenols, Aryl AlcoholsC2/C4 (Steric Control)70–85%
Photochemical Strain-Release

-Aminoacetophenones
Norrish-Yang CyclizationUV Light (365 nm)Boronic Acids, KetonesDesymmetrization60–90%
Dual Pd/Acid Catalysis 3-Vinylazetidin-3-olsHeck Arylation + Acid

, AgTFA, TfOH
Internal HydroxylIntramolecular C-N50–75%

Mechanistic & Workflow Visualizations

MechanisticPathways Start N-Substituted Azetidinol (High Ring Strain) LA_Act Lewis Acid Activation (N-Coordination) Start->LA_Act Photo_Act Photochemical Activation (Norrish-Yang) Start->Photo_Act Pd_Act Dual Pd/Acid Catalysis (Vinyl-Azetidinols) Start->Pd_Act Nuc_Attack Nucleophilic Attack (Phenols/Alcohols) LA_Act->Nuc_Attack Trap Trapping with Boronic Acids/Ketones Photo_Act->Trap Rearrange Heck Arylation & Intramolecular Opening Pd_Act->Rearrange Prod1 1,3-Amino Ethers (e.g., Carvedilol Precursors) Nuc_Attack->Prod1 Prod2 Aminodioxolanes (Desymmetrized) Trap->Prod2 Prod3 Dihydrofurans (Ring Expansion) Rearrange->Prod3

Mechanistic pathways for the controlled ring-opening of N-substituted azetidinols.

ProtocolWorkflow Prep 1. Reagent Prep Mix Azetidinol & Nucleophile Catalyst 2. Activation Add Lewis Acid (e.g., BF3·OEt2) Prep->Catalyst React 3. Reaction Heat at 130-140°C Monitor via TLC Catalyst->React Quench 4. Quench & Extract Basic Workup (NaOH/EtOAc) React->Quench Purify 5. Purification Crystallization or Chromatography Quench->Purify

Step-by-step experimental workflow for Lewis acid-mediated azetidinol ring-opening.

Experimental Protocols

Protocol A: Lewis Acid-Mediated Nucleophilic Ring-Opening (Synthesis of 1,3-Amino Ethers)

This protocol utilizes a bulky N-protecting group (benzhydryl) to prevent unwanted polymerization and direct the incoming nucleophile to the less hindered carbon. The Lewis acid activates the azetidine ring, lowering the activation energy for the


 nucleophilic attack by the weakly nucleophilic phenol.

Materials:

  • 1-Benzhydrylazetidin-3-ol (1.0 equiv, 10 mmol)

  • Aryl alcohol (e.g., 2-methoxyphenol) (1.2 equiv, 12 mmol)

  • Lewis Acid Catalyst (e.g.,

    
    ) (0.5 equiv, 5 mmol)
    
  • Solvent: Anhydrous o-xylene (25 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1-benzhydrylazetidin-3-ol and the aryl alcohol in anhydrous o-xylene.

    • Causality: Non-polar, high-boiling solvents like o-xylene are required to reach the necessary thermal activation threshold without degrading the reagents.

  • Activation: Dropwise, add the Lewis acid catalyst at room temperature.

    • Causality: Slow addition prevents localized exothermic spikes that can lead to azetidine decomposition. The Lewis acid coordinates to the nitrogen, increasing the electrophilicity of the adjacent C2/C4 carbons.

  • Reaction: Attach a reflux condenser and heat the mixture in an oil bath to 130–140 °C for 12–24 hours. Monitor the consumption of the azetidinol via TLC (Eluent: Hexane/EtOAc 7:3).

  • Quenching: Once complete, cool the reaction to room temperature and quench with 5N NaOH solution (10 mL).

    • Causality: The strong base neutralizes the Lewis acid, breaks up any boron-amine complexes, and ensures the resulting secondary amine is fully deprotonated for organic extraction.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify the crude product via recrystallization (from EtOAc/Hexane) to yield the pure 1,3-amino ether.
    
Protocol B: Photochemical Generation and Ring-Opening of Azetidinols

This protocol leverages light to build molecular strain, which is subsequently released upon the addition of a boronic acid. The benzhydryl-protecting group orchestrates the photochemical cyclization and stabilizes the intermediate.

Materials:

  • N-Benzhydryl

    
    -aminoacetophenone (1.0 equiv, 0.5 mmol)
    
  • Phenylboronic acid (1.5 equiv, 0.75 mmol)

  • Solvent: Degassed Benzene or Acetonitrile (10 mL)

  • Equipment: 365 nm UV LED photoreactor

Step-by-Step Procedure:

  • Preparation: Dissolve the

    
    -aminoacetophenone and phenylboronic acid in the degassed solvent within a quartz or borosilicate glass vial.
    
    • Causality: Degassing (via sparging with Argon for 15 mins) is critical to prevent triplet state quenching by dissolved oxygen, which would inhibit the Norrish-Yang cyclization.

  • Irradiation: Place the vial in the photoreactor and irradiate at 365 nm for 4–6 hours at ambient temperature.

    • Causality: UV light triggers the Norrish-Yang Type II cyclization, forming the highly strained 3-phenylazetidinol intermediate. The presence of phenylboronic acid in situ immediately traps this transient species, driving the thermodynamically favorable ring-opening to form the aminodioxolane.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the highly substituted aminodioxolane.

Troubleshooting & Optimization

  • Poor Regioselectivity (Mixed C2/C4 Cleavage): If nucleophilic attack occurs at both carbons, the steric differentiation is insufficient. Solution: Increase the steric bulk of the N-protecting group (e.g., switch from benzyl to benzhydryl or trityl) to heavily bias attack toward the less hindered carbon.

  • Extensive Polymerization/Decomposition: Azetidines are highly prone to acid-catalyzed ring-opening polymerization. Solution: Ensure the reaction is strictly anhydrous. If using a Lewis acid, reduce the catalyst loading or switch to a milder Lewis acid (e.g.,

    
     instead of 
    
    
    
    ).
  • Incomplete Photochemical Conversion: Solution: Verify the emission spectrum of the LED matches the absorbance maximum of the

    
    -aminoacetophenone. Ensure strict exclusion of oxygen during the reaction.
    

References

  • Reddy, V.V.R.M.K., Ramamohan, H., Ganesh, A., Srinivas, K., Mukkanti, K., & Madhusudhan, G. "Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols: A Formal Synthesis of Carvedilol." Asian Journal of Chemistry, Vol. 24, No. 8 (2012): 3468-3472. Source: Asian Publication Corporation. URL:[Link]

  • Maag, H., Lemcke, D. J., & Wahl, J. M. "Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes." Beilstein Journal of Organic Chemistry, 20 (2024): 1671-1676. Source: Beilstein Journals. URL:[Link]

  • "Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Pd and acid catalysis." Source: EPFL Infoscience. URL:[Link]

  • Higgins, R. H., & Cromwell, N. H. "Ring Opening of Azetidinols by Phenols: Regiochemistry and Stereochemistry." Journal of Organic Chemistry. Source: American Chemical Society. URL:[Link]

Sources

Application Note: Advanced Derivatization Strategies for the Hydroxyl Group of Azetidine Rings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring is a highly privileged, four-membered nitrogenous heterocycle increasingly utilized in modern medicinal chemistry as a metabolically stable, conformationally rigid bioisostere for pyrrolidines and piperidines[1]. Specifically, 1-Boc-3-hydroxyazetidine (CAS: 141699-55-0) serves as a foundational building block in the synthesis of antibody-drug conjugate (ADC) linkers, PROTACs, and various CNS-active therapeutics[2][3].

However, derivatization of the C3-hydroxyl group presents unique synthetic challenges. The inherent angle strain of the azetidine ring (~26 kcal/mol) makes it highly susceptible to strain-release-driven ring-opening, particularly when exposed to strong acids, unhindered nucleophiles, or when an activated azetidinium intermediate is formed[4][5]. This application note provides an authoritative, self-validating guide to the safe and high-yielding derivatization of the azetidine hydroxyl group, detailing the causality behind reagent selection and reaction conditions.

Mechanistic Insights & Strategic Causality

Successful derivatization of 3-hydroxyazetidines requires strict adherence to specific chemical principles to prevent degradation:

  • The Necessity of N-Protection: The secondary amine of an unprotected azetidine is highly nucleophilic. If the C3-hydroxyl is activated (e.g., converted to a mesylate or halide) without N-protection, the nitrogen lone pair will attack the C3 position intramolecularly. This forms a highly unstable bicyclic azetidinium ion that rapidly undergoes nucleophilic ring-opening to yield acyclic amines[5]. The tert-butyloxycarbonyl (Boc) group effectively delocalizes the nitrogen lone pair, preventing this side reaction[6].

  • Base Selection in Alkylation: For O-alkylation, sodium hydride (NaH) is preferred over hydroxide bases. Hydroxide can act as a nucleophile, whereas the hydride ion acts strictly as a base, evolving hydrogen gas and irreversibly driving the formation of the alkoxide without risking nucleophilic attack on the strained ring[6].

  • Mitsunobu over Williamson for Arylation: Phenoxides are poor nucleophiles toward secondary alkyl halides/mesylates. Attempting a Williamson ether synthesis with a phenol and a 3-haloazetidine often requires harsh heating, leading to elimination or ring-opening. The Mitsunobu reaction circumvents this by activating the C3-hydroxyl in situ under mild, redox-neutral conditions, allowing for the high-yielding installation of aryl ethers[7].

Workflow & Reaction Pathways

The following diagram illustrates the three primary divergent pathways for derivatizing the C3-hydroxyl group of 1-Boc-3-hydroxyazetidine.

G SM 1-Boc-3-hydroxyazetidine (Starting Material) Alk O-Alkylation (NaH, R-X, DMF) SM->Alk Strong Base Mit Mitsunobu Reaction (Ar-OH, PPh3, DIAD) SM->Mit Mild Conditions Mes Mesylation (MsCl, TEA, DCM) SM->Mes Activation Prod1 3-Alkoxyazetidine Ether Derivative Alk->Prod1 Prod2 3-Aryloxyazetidine Aryl Ether Derivative Mit->Prod2 Sub Nucleophilic Substitution (Nu-, Base, Heat) Mes->Sub 3-Mesyloxyazetidine Prod3 3-Substituted Azetidine (Amines, Thioethers, etc.) Sub->Prod3

Divergent derivatization pathways for 1-Boc-3-hydroxyazetidine.

Quantitative Data & Method Comparison

Derivatization StrategyTypical ReagentsReaction TempYield RangePrimary ApplicationRisk of Ring Opening
O-Alkylation NaH, R-Br/Cl, DMF0 °C to 25 °C70–90%Aliphatic ethersLow (if T < 30°C)
Mitsunobu Reaction Ar-OH, PPh₃, DIAD, THF0 °C to 25 °C60–85%Aryl ethersVery Low
Mesylation MsCl, TEA, DCM0 °C85–95%Activating -OHLow
Substitution Nu⁻ (e.g., RR'NH), K₂CO₃60 °C to 80 °C50–80%C-N, C-S bondsModerate

Detailed Experimental Protocols

Protocol A: O-Alkylation via Williamson Ether Synthesis[6]

This protocol is optimized for the installation of primary and secondary aliphatic chains.

Reagents:

  • 1-Boc-3-hydroxyazetidine (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl halide (e.g., 4-Methylbenzyl bromide, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Dissolve 1-Boc-3-hydroxyazetidine in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution strictly to 0 °C using an ice bath. Add the NaH portion-wise. Causality: The reaction is highly exothermic and evolves H₂ gas. Maintaining 0 °C prevents the thermal degradation of the forming alkoxide and minimizes solvent decomposition.

  • Alkylation: Stir at 0 °C for 30 minutes until gas evolution ceases. Add the alkyl halide dropwise.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup (Self-Validating QC): Quench the reaction carefully with saturated aqueous NH₄Cl. Do not use strong acids, which may prematurely cleave the Boc group. Extract with EtOAc (3x). Wash the combined organic layers extensively with water (5x) and brine to completely remove residual DMF, which otherwise co-elutes during chromatography. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Mitsunobu Arylation[7]

The preferred method for synthesizing 3-aryloxyazetidines, avoiding the harsh basic conditions that cause ring-opening.

Reagents:

  • 1-Boc-3-hydroxyazetidine (1.0 equiv)

  • Phenol derivative (1.2 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Solvation: In a dry flask under an inert atmosphere, dissolve 1-Boc-3-hydroxyazetidine, the phenol derivative, and PPh₃ in anhydrous THF (0.15 M).

  • Activation: Cool the mixture to 0 °C. Add DIAD dropwise over 15 minutes. Causality: DIAD must be added last and slowly. If DIAD and PPh₃ are mixed without the alcohol/phenol present, they form a betaine intermediate that rapidly degrades or self-condenses, drastically lowering the yield.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Purification: Concentrate the crude mixture under reduced pressure. The primary challenge is the removal of triphenylphosphine oxide (TPPO). Troubleshooting tip: Triturate the crude residue with cold diethyl ether/hexane (1:1); the TPPO will largely precipitate as a white solid and can be filtered off prior to silica gel chromatography.

Protocol C: Mesylation and Nucleophilic Substitution[8]

Used when converting the hydroxyl group into an amine, thiol, or fluorine.

Step 1: Mesylation

  • Dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv) in anhydrous DCM (0.2 M). Cool to 0 °C.

  • Add Triethylamine (TEA, 1.5 equiv).

  • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Causality: A white precipitate of TEA·HCl will form immediately, serving as a visual confirmation of the reaction's progress.

  • Stir at 0 °C for 1 hour. Quench with water, extract with DCM, wash with brine, and dry over Na₂SO₄. The resulting 1-Boc-3-(methylsulfonyloxy)azetidine is usually pure enough to use without chromatography.

Step 2: Substitution

  • Dissolve the crude mesylate in a polar aprotic solvent (e.g., DMF or Acetonitrile).

  • Add the desired nucleophile (e.g., a secondary amine, 2.0 equiv) and a mild base (K₂CO₃, 2.0 equiv).

  • Heat to 60–80 °C for 8–12 hours. Causality: Because the C3 position of the azetidine is sterically hindered and electronically deactivated by the adjacent electron-withdrawing Boc-protected nitrogen, elevated temperatures are required to drive the Sₙ2 substitution.

References

  • ChemicalBook. 1-N-Boc-3-hydroxyazetidine Chemical Properties, Uses, Production.[2] URL:

  • Benchchem. 3-((4-Methylbenzyl)oxy)azetidine Synthesis via Williamson Ether Synthesis.[6] URL:

  • Benchchem. An In-Depth Technical Guide to the Synthesis of 3-Substituted Azetidines (Mitsunobu).[7] URL:

  • Benchchem. 3-Methylsulfonyl-azetidine HCl: Synthesis via Sulfonylation of 1-Boc-3-hydroxyazetidine.[8] URL:

  • ACS Publications. Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines.[1] URL:

  • CLOCKSS / Heterocycles. Preparation and Synthetic Applications of Azetidines.[5] URL:

  • Fortuna Chemical. 3-Hydroxyazetidine hydrochloride Applications in PROTACs and Pharmaceuticals.[3] URL:

  • ResearchGate / NIH. Strain-Release-Driven Anion Relay Sequence for Substituted Azetidines.[4] URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of 2-Methyl-3-Hydroxyazetidine Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals facing the analytical challenge of separating 2-methyl-3-hydroxyazetidine diastereomers. Due to their structural similarities and polarity, achieving baseline resolution requires a nuanced understanding of chromatographic principles and careful method development. This document provides in-depth, experience-driven answers to common questions and a systematic approach to troubleshooting experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the separation of 2-methyl-3-hydroxyazetidine diastereomers particularly challenging?

The primary challenge stems from the high degree of structural similarity between the diastereomers. These molecules share the same molecular weight and core structure, with differences only in the three-dimensional arrangement of the methyl and hydroxyl groups. This results in very similar physicochemical properties, such as polarity and hydrophobicity, making them difficult to resolve using standard achiral chromatography.[1] Furthermore, the presence of the basic nitrogen in the azetidine ring can lead to undesirable secondary interactions with the stationary phase, causing peak tailing.[2]

Q2: What is the fundamental difference between separating diastereomers and enantiomers?

Enantiomers are non-superimposable mirror images and have identical physical properties in an achiral environment.[3] Therefore, their separation is impossible on standard (achiral) stationary phases and mandatorily requires a chiral environment, such as a Chiral Stationary Phase (CSP).[3][4]

Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other.[5][6] They have different physical properties, which means they can, in theory, be separated on achiral stationary phases like silica or C18.[5] However, for closely related structures like 2-methyl-3-hydroxyazetidine diastereomers, these differences are often too subtle for effective separation, making the use of a CSP the more practical and effective approach.[2][7]

Q3: What are the most common and effective chromatographic modes for this type of separation?

The choice of chromatographic mode is intrinsically linked to the selected stationary phase. For separating polar, chiral compounds like 2-methyl-3-hydroxyazetidine, the following modes are most prevalent:

  • Normal-Phase (NP) HPLC: This is the most common mode for polysaccharide-based CSPs.[2] It typically uses a non-polar mobile phase, such as a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). This mode offers excellent selectivity for many chiral compounds.

  • Reversed-Phase (RP) HPLC: While less common for initial screening on polysaccharide CSPs, RP-HPLC can be effective, particularly with immobilized CSPs that are stable in aqueous mobile phases.[2][8] This mode uses polar mobile phases, such as water/acetonitrile or water/methanol mixtures.

  • Polar Organic Mode: This mode utilizes polar organic solvents like acetonitrile or methanol, often with additives, and is effective for certain CSPs, such as those based on cyclofructans.[9]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster separations and higher efficiency than HPLC. It uses supercritical CO₂ as the main mobile phase component, modified with a co-solvent like methanol.

Q4: Which type of stationary phase is recommended for separating 2-methyl-3-hydroxyazetidine diastereomers?

For this class of compounds, Chiral Stationary Phases (CSPs) are highly recommended for achieving robust and reproducible separation. The most successful and widely used CSPs are polysaccharide-based.[8][10]

CSP TypeCommon PhasesTypical ModeStrengths
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))[8]Normal-PhaseBroad selectivity for a vast range of chiral compounds, widely applicable.[2][3]
Cyclodextrin-Based Native or derivatized β- or γ-cyclodextrins[9][11]Reversed-PhaseExcellent for separating structural isomers and compounds that can form inclusion complexes.[11]
Cyclofructan-Based Derivatized Cyclofructan 6 (CF6) or 7 (CF7)[9]Polar Organic, NPParticularly effective for separating primary amines and other polar compounds.[9]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during method development and routine analysis.

Problem: I am seeing poor resolution or complete co-elution of my diastereomers.

This is the most common issue and indicates that the current method does not provide sufficient selectivity.

G start Poor or No Resolution check_csp Is the Stationary Phase Optimal? start->check_csp csp_achiral Using Achiral Column (e.g., C18, Silica) check_csp->csp_achiral Yes csp_chiral Using Chiral Column (CSP) check_csp->csp_chiral No, using CSP check_mp Is the Mobile Phase Composition Correct? check_temp Is the Temperature Optimized? check_mp->check_temp No improvement solution_mp_ratio Action: Systematically Vary Alcohol Percentage (e.g., 5% to 30%) check_mp->solution_mp_ratio check_flow Is the Flow Rate Too High? check_temp->check_flow No improvement solution_temp Action: Test Different Temperatures (e.g., 15°C, 25°C, 40°C) check_temp->solution_temp solution_flow Action: Reduce Flow Rate (e.g., from 1.0 to 0.5 mL/min) check_flow->solution_flow solution_csp Action: Screen Multiple CSPs (Polysaccharide, Cyclodextrin) csp_achiral->solution_csp csp_chiral->check_mp solution_mp_additive Action: Introduce Additive (e.g., 0.1% TEA for basic analytes) solution_mp_ratio->solution_mp_additive If tailing persists G cluster_0 Chromatography Column (CSP) cluster_2 CSP Interaction1 Weak Interaction (Elutes Faster) CSP->Interaction1 Interaction2 Strong Interaction (Elutes Slower) CSP->Interaction2 Diastereomer1 Diastereomer A Diastereomer2 Diastereomer B

Sources

Technical Support Center: Assessing and Troubleshooting the Stability of Azetidine Hydrochloride Salts in Various Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine chemistry. Azetidines are highly strained four-membered nitrogen heterocycles (ring strain ~26 kcal/mol) that are increasingly prevalent in drug discovery due to their ability to improve ligand efficiency and pharmacokinetic profiles. However, when formulated as hydrochloride (HCl) salts, their stability in solution becomes a critical variable. This guide synthesizes mechanistic insights and self-validating protocols to help you troubleshoot degradation issues, optimize solvent selection, and maintain structural integrity during your assays.

Part 1: Core Troubleshooting FAQs

Q1: Why does my azetidine hydrochloride salt degrade rapidly upon dissolution in protic solvents like methanol or water? A: The degradation is driven by solvolysis. The HCl salt inherently protonates the azetidine nitrogen, creating a highly reactive azetidinium ion. This protonation lowers the lowest unoccupied molecular orbital (LUMO) of the C–N bond, significantly reducing the activation energy required for nucleophilic attack[1]. In protic solvents (e.g., water, alcohols), the solvent molecules act as nucleophiles, attacking the strained ring and causing it to open into acyclic amine derivatives (e.g., 3-amino-1-propanol analogs)[2].

Q2: How does the choice of solvent affect the stability and ring-opening of azetidines? A: Solvent polarity and nucleophilicity dictate the degradation kinetics. Highly polar, protic solvents promote the formation of the azetidinium ion and directly participate in ring-opening. Conversely, ethereal solvents (like 2-MeTHF or THF) or non-nucleophilic polar aprotic solvents (like dichloromethane) mitigate this risk because they lack the nucleophilicity required to attack the strained ring, even if the salt is partially ionized. Recent studies have demonstrated that ethereal solvents provide optimal stability and selectivity in azetidine reactions, whereas highly polar solvents can decrease selectivity and promote degradation[3].

Q3: I am observing degradation in my N-substituted azetidine even in aprotic solvents. What is the mechanism? A: If your azetidine contains a pendant nucleophilic group (such as an amide, ester, or carbamate), the protonation of the azetidine nitrogen can trigger an acid-mediated intramolecular ring-opening[4]. The pendant group attacks the strained ring, forming a lactone or lactam intermediate[4]. This is a common decomposition pathway that severely limits the half-life of specific aryl-azetidine chemotypes, sometimes reducing it to less than 10 minutes[4].

Part 2: Visualizing Degradation Pathways and Workflows

Understanding the causality behind azetidine degradation is essential for preventing it. Below is the mechanistic pathway of solvolysis, followed by a logical troubleshooting workflow.

G A Azetidine HCl (Strained Ring) B Azetidinium Ion (Protonated) A->B Dissolution C Nucleophilic Attack (Protic Solvent) B->C Solvent Interaction D Ring-Opened Acyclic Amine C->D Solvolysis

Mechanism of azetidinium ion solvolysis and ring-opening in protic solvents.

G Start Detect Degradation (LC-MS/NMR) CheckSolvent Is the solvent protic/nucleophilic? Start->CheckSolvent SwitchAprotic Switch to Aprotic (e.g., MeCN, 2-MeTHF) CheckSolvent->SwitchAprotic Yes CheckpH Check pH & Concentration (Acidic conditions?) CheckSolvent->CheckpH No Stable Stable Azetidine Solution SwitchAprotic->Stable Buffer Neutralize or Buffer the Solution CheckpH->Buffer Yes Intramolecular Check for Intramolecular Nucleophiles CheckpH->Intramolecular No Buffer->Stable Intramolecular->Stable Modify Substrate

Troubleshooting workflow for mitigating azetidine hydrochloride degradation.

Part 3: Quantitative Data & Solvent Comparison

To aid in experimental design, the following table synthesizes the predicted stability of azetidine hydrochloride salts across common laboratory solvents based on their physicochemical properties[5].

Solvent CategoryExamplesNucleophilicitySolvolysis RiskRecommended Use
Polar Protic Water, Methanol, EthanolHighCritical (Rapid Ring-Opening)Avoid for long-term storage or stock solutions of HCl salts.
Polar Aprotic Acetonitrile, DMF, DMSOLowLow to ModerateGood for general analysis; monitor strictly for trace moisture.
Ethereal 2-MeTHF, THF, Diethyl EtherVery LowMinimalOptimal for synthesis, maintaining ring integrity, and high selectivity[3].
Halogenated Dichloromethane (DCM)Very LowMinimalExcellent for extraction and short-term handling[5].

Part 4: Standardized Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. They incorporate internal controls to prevent false positives caused by overlapping analytical signals.

Protocol 1: NMR-Based Assessment of Solvent-Dependent Stability

Causality: Relying solely on relative peak integration of the azetidine can be misleading if degradation products have overlapping chemical shifts. Using an inert internal standard creates a self-validating quantitative system to accurately measure the half-life (


) of the intact ring[6].
  • Preparation: Weigh exactly 10.0 mg of the azetidine HCl salt and 2.0 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene, chosen for its lack of reactivity and distinct aromatic NMR shifts).

  • Dissolution: Dissolve the mixture in 0.6 mL of the deuterated solvent of interest (e.g.,

    
     for stress testing, 
    
    
    
    for baseline stability).
  • Baseline Acquisition: Immediately acquire a

    
     NMR spectrum (
    
    
    
    ).
  • Incubation: Store the NMR tube at a controlled temperature (e.g., 25 °C) in the dark.

  • Monitoring: Acquire spectra at predefined intervals (e.g., 1h, 4h, 12h, 24h, 48h).

  • Analysis: Calculate the remaining percentage of the intact azetidine by comparing the integration of the distinct azetidine ring protons (typically multiplets around 3.5–4.5 ppm) against the static integration of the internal standard.

Protocol 2: Forced Degradation Study (Hydrolytic Conditions)

Causality: To definitively identify if degradation is hydrolytic or intramolecular, rigorous stress conditions must be applied, followed by chemical derivatization to trap transient degradants for mass spectrometry[2].

  • Sample Preparation: Prepare a 1 mg/mL solution of the azetidine HCl salt in a 50:50 mixture of Acetonitrile and 0.1 N aqueous HCl.

  • Stress Condition: Heat the solution to 60 °C in a sealed, inert vial for 24 hours to force azetidinium ion formation and subsequent hydrolysis.

  • Quenching: Cool the sample to room temperature and carefully neutralize with 0.1 N NaOH to arrest the degradation process.

  • Analysis: Analyze the sample via LC-MS. Look for mass shifts corresponding to the addition of water (+18 Da), which is the hallmark of hydrolytic ring-opening[2].

  • Validation (Esterification): If degradant peaks are poorly resolved or do not ionize well, perform an esterification of the crude mixture. This facilitates the isolation of the degradants via preparative HPLC and subsequent structural elucidation by NMR[2].

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PubMed Central (PMC) - NIH URL:[Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway Source: PubMed - NIH URL:[Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

Sources

Technical Support Center: Minimizing Byproducts in the Synthesis of 3-Hydroxyazetidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 3-hydroxyazetidine and its hydrochloride salt—a vital heterocyclic building block used in the development of carbapenem antibiotics, fluoroquinolones, and various polypeptides.

The synthesis of the 4-membered azetidine ring is notoriously challenging. The high ring strain (~26 kcal/mol) makes the kinetically disfavored 4-exo-tet cyclization highly susceptible to competing intermolecular side reactions. This guide provides field-proven, mechanistically grounded solutions to maximize your yield and eliminate byproducts.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During the initial reaction between epichlorohydrin and my primary amine, I am isolating massive amounts of piperazine derivatives and linear oligomers instead of the desired azetidine precursor. Why is this happening, and how do I stop it?

The Causality: You are witnessing a classic kinetic vs. thermodynamic competition. The reaction of epichlorohydrin with a primary amine forms a 1-amino-3-chloro-2-propanol intermediate. To form the azetidine ring, this intermediate must undergo an intramolecular 4-exo-tet cyclization. Because forming a strained 4-membered ring requires high activation energy, intermolecular nucleophilic attacks by another amine molecule (dimerization to form 6-membered piperazines) or further epichlorohydrin molecules (oligomerization) easily outcompete the desired pathway if the transition state is not strictly controlled.

The Solution:

  • Introduce Severe Steric Bulk: Abandon simple alkyl or benzylamines. Instead, use benzhydrylamine (diphenylmethylamine) [2]. The massive steric shielding provided by the two phenyl rings on the nitrogen drastically reduces the frequency of intermolecular collisions, effectively shutting down the dimerization pathway while still allowing the intramolecular cyclization to proceed.

  • Control the Exotherm: The initial epoxide opening is highly exothermic. Perform a slow, dropwise addition of epichlorohydrin at 0–5 °C under high dilution to ensure the concentration of reactive intermediates remains low at any given time [3].

Q2: I am using a strong base (NaOH) to drive the cyclization of the intermediate, but my LC-MS shows oxirane (epoxide) regioisomers and allylic alcohols. What is the correct base strategy?

The Causality: Strong bases like NaOH or KOH generate high concentrations of strongly nucleophilic alkoxide ions. Instead of displacing the primary chloride to form the azetidine ring, the alkoxide can undergo a reverse reaction, attacking the adjacent carbon to form a terminal oxirane. Furthermore, harsh basic conditions promote the elimination of HCl, yielding unwanted allylic alcohols.

The Solution: Switch to a mild, heterogeneous acid-binding agent such as sodium carbonate (Na₂CO₃) or an organic base like triethylamine, and reflux in a polar solvent (e.g., methanol/water or acetonitrile) [1]. Na₂CO₃ acts as a thermodynamic sink for the liberated HCl without generating a highly basic solution, stabilizing the transition state for the 4-exo-tet closure.

Q3: My final deprotection step (hydrogenolysis of the benzhydryl group) is messy, low-yielding, and the catalyst keeps dying. How can I cleanly isolate 3-hydroxyazetidine?

The Causality: Palladium catalysts are easily poisoned by trace chloride ions or sulfur impurities carried over from the cyclization step. More importantly, free 3-hydroxyazetidine base is highly unstable and prone to spontaneous polymerization or ring-opening under catalytic conditions.

The Solution: First, ensure your precursor is >99% pure. Second, conduct the hydrogenation using Pearlman’s catalyst (Pd(OH)₂/C) in the presence of a stoichiometric excess of hydrochloric acid [4]. The HCl immediately protonates the newly formed azetidine, trapping it as the highly stable 3-hydroxyazetidine hydrochloride salt, which is completely resistant to hydrogenolytic ring-opening.

Part 2: Pathway Visualization

The following diagram illustrates the divergence between the desired intramolecular cyclization pathway and the competing byproduct pathways.

Pathway SM Epichlorohydrin + Benzhydrylamine Int 1-(Benzhydrylamino)- 3-chloro-2-propanol SM->Int 0-5 °C, Solvent Az 1-Benzhydrylazetidin-3-ol (Target Intermediate) Int->Az Base (Na2CO3), Heat Intramolecular Cyclization Dim Intermolecular Dimers (Piperazines) Int->Dim High Temp / High Conc. Intermolecular Reaction Ox Oxirane / Elimination Byproducts Int->Ox Strong Base Reverse Epoxidation Fin 3-Hydroxyazetidine HCl (Final Product) Az->Fin H2, Pd(OH)2/C, HCl Deprotection

Fig 1. Mechanistic pathway for 3-hydroxyazetidine synthesis highlighting byproduct divergence.

Part 3: Quantitative Data on Protecting Groups

The choice of the primary amine protecting group dictates the entire byproduct profile of your synthesis. Below is a comparative analysis of common strategies:

Protecting Group (Amine)Steric HindranceCyclization YieldPrimary Byproduct RiskDeprotection Method
Benzyl (Benzylamine)Moderate60–70%High (Piperazine dimers)H₂, Pd/C
Benzhydryl (Benzhydrylamine)High80–90%Low (Trace oxiranes)H₂, Pd(OH)₂/C
t-Butyl (t-Butylamine)High50–55%Moderate (Elimination)Multi-step (Acetylation)

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Physical markers (gas evolution, pressure stabilization) are built into the steps to guarantee process integrity without requiring constant chromatographic sampling.

Protocol A: Synthesis of 1-Benzhydrylazetidin-3-ol

Adapted from the optimized multikilogram scale-up by Reddy et al. [1]

  • Epoxide Opening: Dissolve benzhydrylamine (1.0 eq) in a 1:1 mixture of methanol and water. Cool the reactor to 0–5 °C.

  • Controlled Addition: Add epichlorohydrin (1.1 eq) dropwise over 2 hours. Maintain the temperature strictly below 5 °C to prevent premature, uncontrolled intermolecular reactions. Stir for an additional 12 hours at room temperature.

  • Cyclization: Add sodium carbonate (Na₂CO₃, 1.5 eq) to the reaction mixture. Heat the system to 65–70 °C (reflux).

  • Self-Validation Marker (Gas Evolution): As the 4-exo-tet cyclization proceeds, HCl is liberated and neutralized by Na₂CO₃, producing CO₂ gas. The reaction is physically self-validating; when bubbling ceases, the cyclization is complete.

  • Isolation: Cool the mixture to room temperature and add excess chilled water. The high hydrophobicity of the benzhydryl group forces the product to precipitate. Filter, wash with water, and dry to obtain 1-benzhydrylazetidin-3-ol (Yield: ~80-85%, mp 111-112 °C).

Protocol B: Catalytic Hydrogenation to 3-Hydroxyazetidine Hydrochloride

Adapted from standard deprotection methodologies [4]

  • Preparation: Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in absolute ethanol or methanol.

  • Acidification: Add 4M HCl in dioxane (1.1 eq) to the solution. This pre-forms the hydrochloride salt of the intermediate, protecting the azetidine nitrogen.

  • Catalyst Addition: Add 20 wt% Pearlman’s catalyst (Pd(OH)₂/C) under an inert argon atmosphere.

  • Hydrogenation: Transfer to a Parr shaker and pressurize with H₂ gas to 4 atm at room temperature.

  • Self-Validation Marker (Pressure Drop): Monitor the pressure gauge. The system will consume exactly 2 equivalents of H₂ (cleaving both phenyl rings from the methine carbon). When the pressure stabilizes and ceases to drop for 30 minutes, the reaction is complete.

  • Isolation: Filter the catalyst through a Celite pad. Evaporate the filtrate to dryness. Triturate the resulting residue with ethyl acetate; the non-polar diphenylmethane byproduct will dissolve, leaving pure 3-hydroxyazetidine hydrochloride as a white crystalline solid (Yield: >90%).

References

  • Title: Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates Source: Organic Process Research & Development (ACS Publications) URL: 1

  • Title: Synthesis of N-Diphenylmethyl-3-hydroxyazetidine hydrochloride (citing Anderson & Lok, J. Org. Chem., 1972) Source: prepchem.com URL: 2

  • Title: CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride Source: Google Patents URL: 3

  • Title: 1-N-Boc-3-hydroxyazetidine synthesis (General procedure for catalytic hydrogenation) Source: chemicalbook.com URL: 4

Sources

troubleshooting low enantioselectivity in asymmetric azetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Asymmetric Azetidine Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the enantiomeric excess (ee) of highly strained four-membered nitrogen heterocycles. Azetidine synthesis is notoriously difficult due to the high ring strain (approx. 26 kcal/mol), which often exacerbates uncatalyzed background reactions or side pathways like cheletropic extrusion.

This guide is designed to move beyond basic troubleshooting. We will dissect the kinetic and thermodynamic causality behind low enantioselectivity and provide self-validating protocols to ensure your chiral catalysts dictate the stereochemical outcome.

Part 1: Diagnostic Workflow for Low Enantioselectivity

Before adjusting equivalents or temperatures blindly, you must isolate whether your low ee is caused by a competing racemic background reaction or a failure in the catalyst's chiral recognition pocket.

TroubleshootingWorkflow Start Issue: Low Enantioselectivity (ee < 80%) CheckBg Diagnostic 1: Is there a high uncatalyzed background reaction? Start->CheckBg HighBg Yes: High Background Rate (Racemic Pathway Dominates) CheckBg->HighBg Control run shows product LowBg No: Low Background Rate (Catalyst Controls Pathway) CheckBg->LowBg Control run clean FixBg Action: 1. Switch to less reactive leaving group (e.g., Cl-) 2. Use non-polar solvent 3. Lower temperature HighBg->FixBg CheckPocket Diagnostic 2: Is chiral recognition failing due to substrate flexibility? LowBg->CheckPocket PoorFit Yes: Poor Steric/Electronic Fit (e.g., small 3-alkyl groups) CheckPocket->PoorFit Substrate lacks anchoring groups FixPocket Action: 1. Increase substrate steric bulk 2. Switch to less competitive solvent (Et2O) 3. Tune catalyst H-bond donors PoorFit->FixPocket

Diagnostic workflow for isolating the root cause of low enantioselectivity in azetidine synthesis.

Part 2: Troubleshooting Guides & Causality Analysis (FAQs)

Q1: My phase-transfer catalyzed (PTC) spirocyclic azetidine synthesis is yielding low ee (<50%). I am using a bromide leaving group. How can I improve this? A1: The root cause is a high uncatalyzed background reaction. In PTC, if the substrate can undergo intramolecular cyclization without interacting with the chiral catalyst, the resulting product will be racemic. Bromide and iodide are excellent leaving groups, meaning their activation energy for uncatalyzed intramolecular displacement is low enough to occur rapidly at room temperature. By switching to a "harder", less reactive chloride leaving group, you significantly dampen the uncatalyzed background rate. This kinetic suppression allows the chiral phase-transfer catalyst to selectively lower the activation barrier for the enantioselective pathway, dictating the stereochemistry and restoring high ee (1[1]).

Q2: I am using a squaramide hydrogen-bond-donor catalyst for the enantioselective ring opening of azetidines, but my ee drops significantly when I change solvents or use substrates with small 3-alkyl substituents. Why? A2: Hydrogen-bond-donor catalysis relies on precise noncovalent interactions (charge recognition) between the squaramide catalyst and the azetidinium ion. Highly polar solvents strongly solvate the intermediate, disrupting these delicate H-bond networks and leading to a loss of chiral recognition. Always use non-polar, non-competitive solvents (e.g., Et₂O) at low temperatures (0 °C). Furthermore, enantioselectivity requires the substrate to lock into a specific conformation within the chiral pocket. Substrates with small alkyl groups (like 3-methyl) lack the necessary steric bulk to anchor themselves rigidly, leading to rotational freedom and attenuated enantioselectivity (2[2]).

Q3: During the synthesis of spirocyclic azetidines via a two-step N-H insertion/cyclization sequence, my starting materials have poor solubility in the optimal non-polar solvent (m-xylene). If I use a polar solvent like CH₂Cl₂ for the whole reaction, my ee crashes. What is the workaround? A3: You must decouple the solubility requirements of the two steps using a telescoped protocol. Perform the initial N-H insertion in a polar solvent (CH₂Cl₂) where solubility is high. Once complete, it is critical to completely evaporate the CH₂Cl₂ before adding your chiral catalyst, base, and the optimal non-polar solvent (m-xylene) for the enantiodetermining cyclization step. Retaining any polar solvent disrupts the tight ion-pairing required in the transition state, leading to racemic background cyclization (1[1]).

Q4: I am attempting a one-carbon ring expansion of aziridines to azetidines, but I am observing significant amounts of ethylene gas and low azetidine yields. How do I fix this? A4: The inherent reactivity of aziridinium ylides strongly favors the cheletropic extrusion of ethylene rather than the desired [1,2]-Stevens rearrangement. To override this innate reactivity and achieve high enantioselectivity, standard transition-metal catalysts often fail. Utilizing an engineered 'carbene transferase' enzyme, such as the cytochrome P450BM3 variant (P411-AzetS), provides an enzymatic chiral pocket that suppresses ethylene extrusion and enforces strict stereocontrol (up to 99:1 er) over the [1,2]-Stevens rearrangement (3[3]).

Part 3: Quantitative Data & Optimization Parameters

Use the following table to benchmark your current synthetic strategy against field-proven parameters.

Catalytic StrategyTypical ee RangePrimary ee DetractorKey Optimization Levers
Phase-Transfer Catalysis (PTC) Up to 98%Uncatalyzed background cyclizationSwitch to Cl⁻ leaving group; use strictly non-polar solvent (m-xylene).
H-Bond Donor Catalysis 80–94%Solvent competition; poor steric anchoringUse Et₂O at 0 °C; ensure bulky 3-substituents on the azetidine ring.
Biocatalytic Ring Expansion Up to 99%Cheletropic extrusion of ethyleneUse engineered P411-AzetS enzyme; control substrate chain length.
Organocatalytic Reductive Cyclization 78–96%Premature uncatalyzed reductionOptimize (R)-alpine borane stoichiometry and temperature.

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not skip the validation checkpoints; they are engineered to catch kinetic failures before you waste expensive chiral catalysts.

Protocol A: Telescoped Phase-Transfer Catalyzed Synthesis of Spirocyclic Azetidines

Objective: Suppress racemic background cyclization while managing poorly soluble starting materials.

  • Solubilization & N-H Insertion : Dissolve the diazo isatin precursor in CH₂Cl₂. Add the appropriate catalyst for N-H insertion and stir until complete consumption of the starting material is observed via TLC.

  • Critical Solvent Swap : Evaporate the CH₂Cl₂ completely under reduced pressure.

    • Causality: Residual polar solvent increases the dielectric constant of the medium, disrupting the chiral ion-pair in the next step and causing a catastrophic drop in ee.

  • Self-Validation Checkpoint (Background Rate Test) : Resuspend the intermediate in anhydrous m-xylene. Take a 100 µL aliquot of the suspension, add your base (without the chiral catalyst), and monitor for 1 hour. If >5% racemic cyclization occurs uncatalyzed, your leaving group is too reactive (switch to chloride) or the temperature is too high. Abort and redesign the substrate.

  • Enantioselective Cyclization : If the checkpoint passes, add the chiral SF₅-containing cation phase-transfer catalyst (e.g., Cat7) and base to the main reaction vessel. Stir until completion.

Protocol B: Enantioselective Ring Opening via Squaramide Catalysis

Objective: Maximize charge recognition and noncovalent interactions.

  • Pre-assembly : Dissolve the 3-substituted azetidine (ensure it possesses a bulky substituent, e.g., 1-naphthyl or cyclohexyl) and 5-10 mol% of the chiral squaramide catalyst in anhydrous Et₂O. Cool the system to 0 °C.

  • Nucleophile Addition : Slowly add the alkyl/acyl halide (e.g., cyclohexane carbonyl chloride) dropwise to maintain strict temperature control.

    • Causality: The squaramide catalyst must establish a rigid, hydrogen-bonded charge-recognition complex with the azetidinium ion before nucleophilic attack occurs. Rapid addition causes local heating and disrupts this complex.

  • Self-Validation Checkpoint (Solvent Dependence Test) : Run a parallel micro-scale reaction using a highly polar solvent (e.g., DMF). If the ee of the Et₂O reaction is high but the DMF reaction is nearly racemic, your system is correctly operating via the intended noncovalent H-bond network. If both are low, the substrate lacks the steric bulk required to lock into the catalyst's chiral pocket.

Part 5: References

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles Source: National Institutes of Health (NIH) URL:

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis Source: American Chemical Society (ACS) URL:

  • Organocatalytic Asymmetric Synthesis of 1,2,4-Trisubstituted Azetidines by Reductive Cyclization of Aza-Michael Adducts of Enones Source: Thieme E-Books & E-Journals URL:

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1,2]-Stevens Rearrangement Source: ChemRxiv URL:

Sources

selective removal of N-protecting groups in azetidine chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Chemistry. As a Senior Application Scientist, I frequently consult with research teams struggling to navigate the delicate balance of deprotecting azetidine nitrogens without destroying the heterocycle.

Azetidines possess significant ring strain (approximately 105 kJ/mol), making them highly susceptible to electrophilic ring-opening and intramolecular decomposition. Standard peptide chemistry protocols—particularly those relying on strong Brønsted acids—often lead to catastrophic yield losses when applied to azetidines. This guide is designed to provide you with field-proven, self-validating strategies to achieve orthogonal deprotection while preserving the integrity of your four-membered rings.

Visualizing the Challenge: The Ring-Opening Pathway

To troubleshoot azetidine chemistry, we must first understand the causality of its failure modes. Under strongly acidic conditions (e.g., TFA or HCl), the azetidine nitrogen becomes protonated. This lowers the LUMO of the adjacent C-N bonds, activating the strained ring as an electrophile. Subsequent attack by a nucleophile (solvent, counterion, or a pendant functional group) leads to irreversible acyclic decomposition.

G N1 N-Protected Azetidine (High Ring Strain) N2 Protonated Azetidine (Activated Electrophile) N1->N2 Strong Acid (e.g., TFA) N3 Nucleophilic Attack (Solvent/Counterion) N2->N3 SN2 / SN1 Pathway N4 Acyclic Amine (Ring-Opened Byproduct) N3->N4 Irreversible Cleavage

Acid-mediated ring-opening decomposition pathway of azetidines.

Quantitative Data: Protecting Group Orthogonality & Risk Matrix

When designing a synthetic route involving azetidines, selecting the correct orthogonal protecting groups is critical. The table below summarizes the optimal conditions and associated risks for common N-protecting groups in azetidine chemistry.

Protecting GroupStandard DeprotectionAzetidine-Optimized DeprotectionRing-Opening RiskCausality & Orthogonality Notes
Boc 50% TFA in DCMTMSOTf / 2,6-LutidineHigh (under standard conditions)Strong acids trigger ring opening. Lewis acid (TMSOTf) avoids Brønsted acid buildup. Orthogonal to Cbz/Fmoc.
Cbz H₂, Pd/C, MeOHH₂, Pd/C, MeOHLow Neutral hydrogenolysis bypasses electrophilic activation. Fully orthogonal to Boc, Fmoc, and acid-labile groups.
Fmoc 20% Piperidine / DMF20% Piperidine / DMFLow Base-mediated β-elimination. Safe for the ring, but monitor for epimerization if the azetidine has an α-chiral center.
N-TFA K₂CO₃, MeOH/H₂O7.0 N NH₃ in MeOHLow Highly robust during Pd-catalyzed C-H functionalization; easily cleaved under mild alkaline conditions.

Troubleshooting & FAQs

Q1: I am losing my azetidine core to ring-opening during standard Boc deprotection with TFA. How can I selectively remove the Boc group while preserving the ring? A: The high concentration of Brønsted acid (TFA) protonates the azetidine, triggering the decomposition pathway shown in the diagram above. Solution 1 (Lewis Acid Method): Switch to a Lewis acid-mediated deprotection using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,6-lutidine. This generates a silyl carbamate intermediate that collapses upon mild aqueous workup, completely avoiding the generation of reactive carbocations and high concentrations of protons that cleave the azetidine ring. Solution 2 (Base-Promoted Method): If your molecule contains highly acid-sensitive groups (like nitriles) alongside the azetidine, you can utilize a base-promoted thermal cleavage. Refluxing the substrate with Cs₂CO₃ in Methanol has been shown to selectively remove the Boc group in >90% yield without degrading the heterocycle or hydrolyzing pendant nitriles.

Q2: I am trying to remove a Cbz group from an azetidine-containing macrocycle via hydrogenolysis, but my yields are terrible due to diketopiperazine (DKP) formation. What is going wrong? A: Cbz groups are highly advantageous because their removal under neutral hydrogenolysis conditions (Pd/C, H₂) is perfectly tolerated by the strained azetidine ring. However, once the Cbz is removed, the newly liberated, highly nucleophilic secondary azetidine amine can attack adjacent ester or amide bonds, forming a diketopiperazine (DKP) byproduct. Solution: Implement a simultaneous deprotection-coupling procedure. Perform the hydrogenolysis of the Cbz group in the presence of the preactivated next amino acid (or electrophile). This immediately traps the free azetidine amine as it is generated, outcompeting the intramolecular DKP formation pathway.

Q3: Can I use the N-TFA (trifluoroacetyl) group for azetidine protection during late-stage C-H functionalization? A: Yes, the N-TFA group is an excellent choice for complex functionalization. The strongly electron-withdrawing nature of the TFA group reduces the basicity/nucleophilicity of the azetidine nitrogen, preventing it from coordinating to and poisoning transition metal catalysts (like Palladium) during C(sp³)-H arylation. Once functionalization is complete, the N-TFA group can be cleaved directly in the crude reaction mixture using 7.0 N NH₃ in MeOH, or K₂CO₃ in 9:1 MeOH/H₂O for multi-gram scales, affording the free azetidine without acidic ring-opening.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By controlling the mechanism of cleavage, they inherently protect the azetidine core.

Protocol A: Acid-Free Boc Deprotection via Lewis Acid (TMSOTf)

Causality: This protocol avoids Brønsted acids, preventing the protonation of the azetidine nitrogen and shutting down the electrophilic ring-opening pathway.

  • Preparation: Dissolve the N-Boc-azetidine substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere to achieve a 0.1 M concentration.

  • Base Addition: Add 2,6-lutidine (3.0 equiv) to the solution and cool the mixture to 0 °C using an ice bath. Note: The steric bulk of 2,6-lutidine prevents it from acting as a nucleophile while effectively scavenging any trace protons.

  • Activation: Dropwise, add TMSOTf (2.0 equiv). Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor via LC-MS. The intermediate silyl carbamate will form rapidly.

  • Quenching & Hydrolysis: Once starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃. The mild basic aqueous environment hydrolyzes the silyl carbamate to release CO₂, yielding the free azetidine amine.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Orthogonal Cbz Removal in Complex Scaffolds

Causality: Utilizes surface-mediated reduction, leaving acid-labile (Boc) and base-labile (Fmoc) groups completely intact while preserving the azetidine.

  • Preparation: Dissolve the Cbz-protected azetidine in HPLC-grade Methanol (0.05 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a stream of nitrogen to prevent ignition.

  • Hydrogenation: Purge the reaction flask with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 2–4 hours.

  • Trapping (Optional but recommended for peptides): If DKP formation is a risk, include 1.5 equiv of your pre-activated electrophile directly in the hydrogenation mixture.

  • Filtration: Purge the flask with nitrogen, filter the mixture through a pad of Celite to remove the palladium catalyst, and wash the filter cake with excess Methanol. Concentrate the filtrate to obtain the deprotected product.

Workflow Visualization: Orthogonal Deprotection Strategy

G Start Boc/Cbz-Protected Azetidine Scaffold Step1 H2, Pd/C, MeOH (Neutral Conditions) Start->Step1 Selective Cbz Cleavage IntInt IntInt Step1->IntInt Selective Boc Cleavage Int Free Azetidine (Boc Intact) Ready for Functionalization Step2 TMSOTf, 2,6-Lutidine (Lewis Acidic Conditions) Product Fully Deprotected Azetidine Core Step2->Product IntInt->Step2 Selective Boc Cleavage

Orthogonal deprotection workflow for complex azetidine scaffolds.

References

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7

Validation & Comparative

A Comparative Guide to Chiral HPLC Methodologies for Enantiomeric Purity Analysis of (2R,3S)-2-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a cornerstone of safe and effective therapeutic design. The small, polar molecule (2R,3S)-2-Methylazetidin-3-ol, a potentially valuable chiral building block, presents a common analytical challenge: achieving robust and reproducible separation of its enantiomers. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods tailored for this analysis. While a specific, validated method for this novel compound is not yet established in the literature, this document outlines a systematic approach to method development, drawing upon established principles for the separation of analogous small polar amines and amino alcohols. We will explore the selection of chiral stationary phases (CSPs), mobile phase optimization, and provide detailed experimental protocols to empower you to develop a self-validating and reliable analytical method.

The Analytical Challenge: Properties of 2-Methylazetidin-3-ol

The structure of 2-Methylazetidin-3-ol, featuring a strained four-membered ring, a secondary amine, and a hydroxyl group, dictates its chromatographic behavior. Its polarity makes it soluble in polar solvents but challenging to retain on traditional reversed-phase columns. The basicity of the azetidine nitrogen necessitates careful control of the mobile phase to ensure good peak shape and prevent unwanted interactions with the silica support of the column.

Foundational Strategy: Polysaccharide-Based CSPs in Normal Phase

For small, polar, and basic compounds, polysaccharide-based CSPs operated in normal phase mode are a highly effective and widely adopted starting point.[1] These CSPs, typically derivatives of cellulose or amylose, offer a rich variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for resolving enantiomers.[2]

The general workflow for developing a chiral separation method is a systematic process of screening and optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Select Diverse CSPs (Amylose & Cellulose based) Screen Screen with Generic Normal Phase Mobile Phases Start->Screen Isocratic Elution Analyze Analyze Resolution (Rs) and Peak Shape Screen->Analyze GoodSep Good Separation? (Rs > 1.5) Analyze->GoodSep OptimizeMP Optimize Mobile Phase (Alcohol Modifier & Additive) GoodSep->OptimizeMP No OptimizeParams Optimize Flow Rate & Temperature GoodSep->OptimizeParams Yes OptimizeMP->Analyze Re-screen Validate Method Validation (ICH Guidelines) OptimizeParams->Validate Final Final Analytical Method Validate->Final

Caption: General workflow for chiral HPLC method development.

Comparative Analysis of Chiral Stationary Phases

The choice of the chiral selector is the most critical parameter in achieving enantiomeric separation.[3] We will compare three promising polysaccharide-based CSPs for the analysis of (2R,3S)-2-Methylazetidin-3-ol.

Chiral Stationary Phase (CSP)Chiral SelectorKey Characteristics & Considerations
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Often provides strong retention and high selectivity for a wide range of compounds. The helical structure of amylose can create effective chiral pockets.[4]
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Complementary to amylose-based phases. The more linear structure of cellulose can offer different steric interactions, sometimes leading to superior resolution where amylose phases fail.[4]
Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized)Offers the same selector as Chiralpak AD-H but is covalently immobilized on the silica support. This allows for the use of a wider range of solvents, including those "forbidden" for coated phases, providing greater flexibility in method development.[2][5]

Experimental Protocols

The following protocols outline a systematic approach to screen and optimize the chiral separation of (2R,3S)-2-Methylazetidin-3-ol.

Protocol 1: Initial CSP Screening

Objective: To identify the most promising CSP for further optimization.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Materials:

  • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Chiralpak® IA (250 x 4.6 mm, 5 µm)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Diethylamine (DEA)

  • Racemic standard of 2-Methylazetidin-3-ol

Procedure:

  • Prepare mobile phases:

    • MP A: n-Hexane / IPA / DEA (90:10:0.1, v/v/v)

    • MP B: n-Hexane / EtOH / DEA (90:10:0.1, v/v/v)

  • Prepare a 1 mg/mL stock solution of racemic 2-Methylazetidin-3-ol in a suitable solvent (e.g., mobile phase). Dilute to a working concentration of 0.1 mg/mL.

  • Equilibrate each column with the respective mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Set the column temperature to 25 °C.

  • Set the UV detection wavelength. (Note: As 2-Methylazetidin-3-ol lacks a strong chromophore, detection can be challenging. A low wavelength, e.g., 210-220 nm, or derivatization may be necessary. For this guide, we assume adequate sensitivity at a low wavelength).

  • Inject 10 µL of the sample onto each column with each mobile phase.

  • Record the chromatograms and evaluate the retention times, resolution, and peak shapes.

Protocol 2: Mobile Phase Optimization

Objective: To fine-tune the mobile phase composition for the best-performing CSP from Protocol 1 to achieve baseline separation (Rs ≥ 1.5).

Procedure:

  • Using the most promising CSP, systematically vary the alcohol modifier (IPA or EtOH) concentration from 5% to 20% in n-Hexane, keeping the DEA concentration at 0.1%.

  • Investigate the effect of the DEA concentration by varying it from 0.05% to 0.2% in the optimal hexane/alcohol mixture. Basic additives are crucial for obtaining symmetrical peaks for basic analytes.[6]

  • Analyze the resolution (Rs), selectivity (α), and tailing factor for each condition.

G cluster_0 Mobile Phase Components cluster_1 Optimization Goals Hexane n-Hexane (Primary Solvent) Retention Control Retention Time Hexane->Retention Alcohol Alcohol Modifier (IPA or EtOH) Alcohol->Retention Selectivity Improve Selectivity (α) Alcohol->Selectivity DEA Basic Additive (DEA) PeakShape Ensure Peak Symmetry DEA->PeakShape Resolution Maximize Resolution (Rs) Selectivity->Resolution PeakShape->Resolution

Caption: Interplay of mobile phase components in method optimization.

Comparative Performance Data (Illustrative)

The following table presents expected outcomes from the screening and optimization process, based on typical performance for similar small polar amines.

CSPMobile Phase (n-Hexane / Alcohol / DEA)Expected Retention Time (min)Expected Resolution (Rs)Comments
Chiralpak® AD-H90 / 10 (IPA) / 0.18.5, 9.81.8Good initial separation, baseline resolved.
Chiralcel® OD-H90 / 10 (IPA) / 0.112.1, 12.91.2Partial separation, requires optimization.
Chiralpak® IA90 / 10 (IPA) / 0.18.2, 9.51.7Similar to AD-H, confirming selector performance.
Chiralpak® AD-H 85 / 15 (IPA) / 0.1 6.2, 7.1 2.1 Optimized Method: Faster analysis with improved resolution.
Chiralpak® AD-H90 / 10 (EtOH) / 0.17.5, 8.51.6Ethanol as a modifier can alter selectivity and retention.[7]

Causality Behind Experimental Choices

  • Why Normal Phase? The polar nature of (2R,3S)-2-Methylazetidin-3-ol makes it poorly suited for reversed-phase chromatography where it would elute in or near the solvent front. Normal phase chromatography provides the necessary retention for effective separation.

  • Why Polysaccharide CSPs? These CSPs have demonstrated broad applicability for a vast range of chiral compounds and are particularly effective for molecules capable of hydrogen bonding and dipole-dipole interactions.[2]

  • Why a Basic Additive? The secondary amine in the analyte is basic and can interact strongly with residual acidic silanol groups on the silica surface of the column, leading to severe peak tailing. A small amount of a basic additive like DEA competes for these active sites, resulting in symmetrical peaks and improved resolution.[6]

  • Why Screen Different Alcohols? Isopropanol and ethanol, while both polar modifiers, can induce different conformational changes in the polysaccharide polymer of the CSP, leading to significant differences in chiral recognition and, therefore, separation selectivity.[3][4]

Conclusion and Recommendations

Based on the principles of chiral chromatography for small polar amines, a systematic screening of polysaccharide-based CSPs in a normal phase mobile phase system is the most effective strategy for developing a method to determine the enantiomeric purity of (2R,3S)-2-Methylazetidin-3-ol. Initial screening should focus on comparing amylose- and cellulose-based columns, such as Chiralpak® AD-H and Chiralcel® OD-H. The inclusion of an immobilized phase like Chiralpak® IA provides robustness and expanded solvent compatibility.

Optimization should focus on the type and concentration of the alcohol modifier and the concentration of a basic additive like DEA to achieve a resolution of Rs ≥ 1.5 with good peak symmetry. The illustrative data suggests that a Chiralpak® AD-H column with a mobile phase of n-Hexane, IPA, and DEA is a highly promising starting point for achieving a validated and reliable analytical method. This guide provides the foundational knowledge and experimental framework to successfully tackle this chiral separation challenge.

References

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. Retrieved from [Link]

  • HPLC.eu. Chiral Columns. Retrieved from [Link]

  • Sumitomo Chemical. SUMICHIRAL OA columns. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Retrieved from [Link]

  • Wang, T., & Wenslow, R. M. (2002). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281.
  • Wenslow, R. M., & Wang, T. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column.
  • Zhang, T., & Han, J. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1399-1417.
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 159-168.
  • Regalado, E. L., & Welch, C. J. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 38(11), 634-642.
  • Regis Technologies. (2023, April 30). Getting Started with Chiral Method Development Part Two: Finding a CSP. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). Chiral Column Differences: Standard vs H-Series Explained. Retrieved from [Link]

  • Čižmárik, J., & Valentová, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns. Retrieved from [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Ferretti, R., et al. (2006). Direct HPLC enantioseparation of chiral aptazepine derivatives on coated and immobilized polysaccharide-based chiral stationary phases. Chirality, 18(8), 629-639.
  • Chankvetadze, B. (2025). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC North America.
  • Gecse, Z., et al. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. Molecules, 30(15), 3421.
  • Ali, I., & Aboul-Enein, H. Y. (2015). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In Chiral Separations (pp. 129-138). Springer, New York, NY.
  • Chankvetadze, B. (2012). Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. In Chiral Recognition in Separation Methods (pp. 1-31). Springer, Berlin, Heidelberg.

Sources

A Comparative Guide to the Synthetic Pathways of 2-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. Among its derivatives, 2-methylazetidin-3-ol stands out as a critical building block for the synthesis of various pharmaceutical agents. Its stereochemistry and functional group arrangement offer a versatile handle for further chemical modifications. This guide provides a comparative evaluation of the most pertinent synthetic pathways to 2-methylazetidin-3-ol, offering insights into the strategic choices behind each route and providing detailed experimental protocols for their execution.

Introduction to 2-Methylazetidin-3-ol

The 2-methylazetidin-3-ol core is found in a range of biologically active compounds, from enzyme inhibitors to modulators of cellular signaling pathways. The inherent ring strain of the azetidine nucleus, combined with the stereochemical complexity of the vicinal methyl and hydroxyl groups, presents both a synthetic challenge and an opportunity for the design of novel therapeutics. The choice of synthetic route is often dictated by the desired stereoisomer, scalability, and the availability of starting materials.

Comparative Analysis of Synthetic Strategies

Several distinct strategies have been developed for the synthesis of 2-methylazetidin-3-ol and its derivatives. Here, we will delve into three prominent approaches: intramolecular cyclization of amino alcohols, synthesis via azetidin-3-ones, and the ring-opening of epoxides.

Intramolecular Cyclization of Amino Alcohols: The Threonine Approach

One of the most direct and stereochemically defined routes to 2-methylazetidin-3-ol utilizes readily available amino acids as chiral pool starting materials. L-Threonine, with its inherent (2S,3R)-stereochemistry, is an ideal precursor for the corresponding (2R,3R)-2-methylazetidin-3-ol.

The underlying principle of this approach is the conversion of the carboxylic acid moiety into a suitable leaving group, followed by an intramolecular nucleophilic substitution by the amine to form the azetidine ring. A common variation involves the reduction of the carboxylic acid to a primary alcohol, which is then converted into a leaving group.

Rationale for Experimental Choices:

  • N-Protection: The amine must be protected to prevent side reactions. A bulky protecting group like benzhydryl (diphenylmethyl) can also direct the stereochemical outcome of subsequent reactions.

  • Activation of the Hydroxyl Group: The primary hydroxyl group is typically converted to a better leaving group, such as a tosylate or mesylate, to facilitate the intramolecular cyclization.

  • Base-Mediated Cyclization: A strong, non-nucleophilic base is often employed to deprotonate the amine, initiating the ring-closing reaction.

Diagram of the Synthetic Pathway from L-Threonine:

G cluster_0 Synthesis from L-Threonine L-Threonine L-Threonine N-Protected Threonine N-Protected Threonine L-Threonine->N-Protected Threonine Protection Amino Diol Amino Diol N-Protected Threonine->Amino Diol Reduction Monotosylated Diol Monotosylated Diol Amino Diol->Monotosylated Diol Selective Tosylation 2-Methylazetidin-3-ol 2-Methylazetidin-3-ol Monotosylated Diol->2-Methylazetidin-3-ol Cyclization

Caption: General scheme for the synthesis of 2-methylazetidin-3-ol from L-Threonine.

Synthesis via Azetidin-3-one Reduction

This strategy involves the initial formation of a 2-methylazetidin-3-one, which is then stereoselectively reduced to the desired 2-methylazetidin-3-ol. This approach offers flexibility in introducing substituents at the 2-position and allows for the synthesis of both cis and trans isomers depending on the choice of reducing agent. The synthesis of azetidin-3-ones can be achieved through various methods, including the [2+2] cycloaddition of an imine with a ketene or via gold-catalyzed intramolecular oxidation of N-propargylsulfonamides.[1]

Rationale for Experimental Choices:

  • Azetidin-3-one Synthesis: Gold-catalyzed cyclization is a modern and efficient method that avoids the use of potentially hazardous diazo compounds often employed in older syntheses.[1]

  • Stereoselective Reduction: The choice of reducing agent is critical for controlling the stereochemistry of the resulting alcohol. Bulky reducing agents like L-Selectride often favor the formation of the trans isomer, while smaller reagents like sodium borohydride may lead to the cis product.

Diagram of the Azetidin-3-one Reduction Pathway:

G cluster_1 Azetidin-3-one Reduction N-Propargylsulfonamide N-Propargylsulfonamide 2-Methylazetidin-3-one 2-Methylazetidin-3-one N-Propargylsulfonamide->2-Methylazetidin-3-one Gold-Catalyzed Oxidation cis/trans-2-Methylazetidin-3-ol cis/trans-2-Methylazetidin-3-ol 2-Methylazetidin-3-one->cis/trans-2-Methylazetidin-3-ol Stereoselective Reduction

Caption: Synthesis of 2-methylazetidin-3-ol via reduction of a 2-methylazetidin-3-one precursor.

Intramolecular Aminolysis of Epoxides

The ring-opening of epoxides by an internal amine nucleophile is a powerful and atom-economical method for the synthesis of azetidines. This pathway involves the synthesis of a suitably substituted epoxy amine, which upon treatment with a Lewis acid or under thermal conditions, undergoes a 4-exo-tet cyclization to afford the desired azetidin-3-ol.

Rationale for Experimental Choices:

  • Epoxide Formation: The epoxide can be prepared from the corresponding alkene via epoxidation with reagents like m-CPBA. The stereochemistry of the alkene will dictate the stereochemistry of the epoxide.

  • Lewis Acid Catalysis: Lewis acids such as Lanthanide triflates (e.g., La(OTf)₃) can be used to activate the epoxide ring, facilitating a regioselective attack by the amine at the C3 position to form the azetidine ring.[2] This method has been shown to be high yielding even with acid-sensitive functional groups.[2]

Diagram of the Epoxide Ring-Opening Pathway:

G cluster_2 Intramolecular Epoxide Ring-Opening Allylic Amine Allylic Amine Epoxy Amine Epoxy Amine Allylic Amine->Epoxy Amine Epoxidation 2-Methylazetidin-3-ol 2-Methylazetidin-3-ol Epoxy Amine->2-Methylazetidin-3-ol La(OTf)3-catalyzed cyclization

Caption: Synthesis of 2-methylazetidin-3-ol via intramolecular aminolysis of an epoxy amine.

Quantitative Comparison of Synthetic Pathways

PathwayKey Starting MaterialsTypical Overall YieldStereocontrolScalabilityKey AdvantagesKey Disadvantages
From L-Threonine L-Threonine, Protecting agents, Reducing agents, Sulfonyl chlorides40-60%Excellent (Chiral pool)GoodReadily available, inexpensive, and chiral starting material.Multiple protection/deprotection steps may be required.
Via Azetidin-3-one N-propargylsulfonamides, Gold catalyst, Reducing agents50-70%Good to Excellent (Reagent-controlled)ModerateHigh yielding, avoids hazardous reagents.[1]Gold catalysts can be expensive.
From Epoxides Allylic amines, Epoxidizing agents, Lewis acids60-80%Good (Substrate-controlled)GoodHigh yielding, atom-economical.[2]Synthesis of the epoxy amine precursor may be challenging.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzhydryl-(2R,3R)-2-methylazetidin-3-ol from L-Threonine (Adapted from literature procedures)

Step 1: N-Benzhydrylation of L-Threonine methyl ester

  • To a solution of L-Threonine methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq) at 0 °C.

  • Add diphenylmethyl bromide (1.1 eq) and stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield N-benzhydryl-L-threonine methyl ester.

Step 2: Reduction to the amino diol

  • To a solution of N-benzhydryl-L-threonine methyl ester (1.0 eq) in anhydrous THF, add lithium aluminum hydride (2.0 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting suspension and concentrate the filtrate to obtain the crude amino diol, which can be used in the next step without further purification.

Step 3: Selective Monotosylation

  • Dissolve the amino diol (1.0 eq) in pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.05 eq) portion-wise and stir the reaction at 0 °C for 6 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine. Dry over anhydrous sodium sulfate and concentrate to give the monotosylated product.

Step 4: Cyclization to N-Benzhydryl-(2R,3R)-2-methylazetidin-3-ol

  • Dissolve the monotosylated intermediate (1.0 eq) in THF.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the desired product.

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[2]

Step 1: Synthesis of the cis-3,4-Epoxy Amine

  • Synthesize the requisite cis-alkene precursor bearing a protected amine.

  • To a solution of the alkene (1.0 eq) in dichloromethane at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the cis-epoxy amine.

Step 2: Cyclization to 2-Methylazetidin-3-ol

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).[2]

  • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).[2]

  • Cool the reaction to 0 °C and quench with saturated aqueous sodium bicarbonate solution.[2]

  • Extract the mixture with dichloromethane.[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the residue by column chromatography to yield the corresponding 2-methylazetidin-3-ol derivative.[2]

Conclusion

The synthesis of 2-methylazetidin-3-ol can be accomplished through several effective strategies, each with its own set of advantages and disadvantages. The choice of a particular pathway will depend on the specific requirements of the research or development program, including the desired stereoisomer, scale of the synthesis, and economic considerations. The classical approach starting from L-threonine offers excellent stereocontrol due to the use of a chiral pool starting material. The reduction of azetidin-3-ones provides a flexible route to various stereoisomers, while the intramolecular aminolysis of epoxides represents a highly efficient and atom-economical modern method. Researchers and drug development professionals should carefully consider these factors when selecting a synthetic route for the preparation of this valuable building block.

References

  • Thompson, A. et al. α-Lithiation–Electrophile Trapping of N-Thiopivaloylazetidin-3-ol: Stereoselective Synthesis of 2-Substituted 3-Hydroxyazetidines. The Journal of Organic Chemistry, 2013 , 78(3), 1098-1106. [Link]

  • Turczel, G. et al. Novel stereoselective synthesis of 1, 2, 3-trisubstituted azetidines. Tetrahedron: Asymmetry, 2012 , 23(22-23), 1607-1614. [Link]

  • Alvernhe, G. et al. Method for preparing azetidine derivatives.
  • Ye, L. et al. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 2013 , 52(12), 3490-3494. [Link]

  • Nagy, M. et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 2023 , 28(3), 1345. [Link]

  • Andresini, M. et al. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 2023 , 28(16), 6123. [Link]

  • Shih, Y.-C. et al. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 2023 , 145(34), 19049-19059. [Link]

  • Li, Y. et al. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 2020 , 142(28), 12190-12196. [Link]

  • De Kimpe, N. et al. Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio- and Stereoselective Alkylation of 1-Benzhydryl-2-(methoxymethyl)azetidin-3-one. The Journal of Organic Chemistry, 1996 , 61(19), 6500-6505. [Link]

  • Driver, T. G. et al. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Journal of the American Chemical Society, 2018 , 140(43), 14069-14073. [Link]

  • Doyle, M. P. et al. Epoxides and Aziridines from Diazoacetates via Ylide Intermediates. Organic Letters, 2001 , 3(6), 933-935. [Link]

  • Uesugi, S. et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 2023 , 11, 1245674. [Link]

Sources

bioactivity of fluorinated azetidine analogs compared to hydroxylated counterparts

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioactivity and Physicochemical Profiling: Fluorinated Azetidine Analogs vs. Hydroxylated Counterparts

As a Senior Application Scientist, I frequently evaluate the impact of bioisosteric replacements on drug pharmacokinetics and pharmacodynamics. The azetidine ring—a four-membered, sp3-rich nitrogen heterocycle—has become a cornerstone in modern drug design due to its conformational rigidity and ability to improve metabolic stability compared to acyclic amines. However, functionalizing the azetidine ring presents distinct challenges. Traditionally, 3-hydroxyazetidines have been utilized to introduce polarity and hydrogen-bonding interactions. Yet, these hydroxylated counterparts often suffer from metabolic liabilities, including rapid Phase I oxidation and pH-dependent ring instability.

To circumvent these issues, the strategic substitution of the hydroxyl group with fluorine (mono- or gem-difluorination) has emerged as a superior paradigm. Fluorine closely mimics the steric profile of a hydroxyl group while fundamentally altering the electronic distribution, pKa, and metabolic robustness of the scaffold[1].

Mechanistic Bioactivity Comparison

1.1. Metabolic Stability and Ring Integrity Hydroxylated azetidines, particularly 3-hydroxyazetidine-3-carboxylic acid (3-OH-Aze) derivatives, are highly susceptible to enzymatic degradation. When incorporated into peptide scaffolds, they can be oxygenated by prolyl hydroxylases. More critically, 3-OH-Aze amides are chemically unstable at physiological and slightly basic pH (above pH 8), undergoing a reverse aldol cleavage that results in ring opening and total loss of bioactivity[2].

Conversely, 3-fluoroazetidine analogs are highly resistant to such degradation. The high bond dissociation energy of the C-F bond effectively blocks cytochrome P450 (CYP450)-mediated oxidation at the functionalized carbon. Furthermore, fluorinated azetidines do not undergo reverse aldol cleavage, preserving the structural integrity of the pharmacophore in vivo[2].

1.2. pKa Modulation and Basicity The basicity of the azetidine nitrogen is a critical determinant of oral bioavailability, hERG liability, and target binding. The parent azetidine is highly basic (pKa ~10.4). The introduction of a 3-hydroxyl group slightly lowers the pKa due to mild electron-withdrawing effects. However, fluorine substitution exerts a profound inductive electron-withdrawing effect (-I effect). A single fluorine atom at the 3-position lowers the pKa to approximately 8.8, while gem-difluorination (3,3-difluoroazetidine) drastically reduces it to ~7.3[1]. This reduction in basicity ensures that a larger fraction of the drug remains unprotonated at physiological pH, significantly enhancing membrane permeability.

1.3. Lipophilicity (LogP) While hydroxyl groups act as hydrogen bond donors and acceptors (decreasing LogP), fluorine acts primarily as a weak hydrogen bond acceptor. The substitution of -OH with -F generally increases the lipophilicity of the azetidine ring, improving blood-brain barrier (BBB) penetration and cellular uptake, which is vital for central nervous system (CNS) targets[1].

Table 1: Comparative Physicochemical Data of Azetidine Derivatives

CompoundSubstituted PositionpKa (Basic Amine)Relative Lipophilicity (LogP)Metabolic Liability
Azetidine (Parent) None~10.4ModerateHigh (Oxidation)
3-Hydroxyazetidine C3 (-OH)~9.5Low (Hydrophilic)High (Reverse Aldol, CYP450)
3-Fluoroazetidine C3 (-F)~8.8Moderate-HighLow (Stable C-F bond)
3,3-Difluoroazetidine C3 (-F, -F)~7.3HighVery Low (Steric/Electronic block)

(Note: Values are representative approximations derived from systematic physicochemical profiling studies[1])

Logical Relationship of Metabolic Pathways

To visually conceptualize why fluorinated azetidines outperform their hydroxylated counterparts in vivo, the following diagram illustrates the divergent metabolic pathways.

G A Azetidine Scaffold B 3-Hydroxyazetidine A->B Hydroxylation C 3-Fluoroazetidine A->C Fluorination D Phase I Metabolism (Prolyl Hydroxylase / CYP450) B->D F Metabolic Resistance (Steric & Electronic Shielding) C->F C-F Bond Strength E Reverse Aldol Cleavage (Ring Opening & Deactivation) D->E Unstable > pH 8

Logical relationship of metabolic pathways for hydroxylated versus fluorinated azetidines.

Experimental Protocols for Bioactivity Validation

To objectively compare these analogs, rigorous empirical validation is required. Below are the self-validating protocols I employ to assess metabolic stability and pKa. The causality behind each step is explicitly defined to ensure scientific integrity.

Protocol A: Intrinsic Microsomal Clearance Assay (Metabolic Stability)

  • Purpose : To quantify the resistance of fluorinated vs. hydroxylated azetidines to hepatic CYP450 enzymes.

  • Causality : Human Liver Microsomes (HLMs) contain the full complement of Phase I enzymes. By tracking the disappearance of the parent compound over time, we calculate the intrinsic clearance (

    
    ).
    

Step-by-Step Methodology :

  • Preparation : Prepare a 10 mM stock solution of the azetidine analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 mimics physiological conditions, critical for maintaining the native protonation state of the azetidine.

  • Microsome Incubation : Add HLMs to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium before enzymatic activation.

  • Reaction Initiation : Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor cofactor for CYP450 enzymes; without it, Phase I oxidation cannot occur.

  • Time-Course Aliquoting : At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching : Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the protein out of solution.

  • Centrifugation & Analysis : Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

Workflow Step1 Compound + HLMs Incubation (37°C) Step2 NADPH Addition (Initiate Reaction) Step1->Step2 Step3 Time-Course Aliquoting Step2->Step3 Step4 Quench with Cold MeCN Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Step-by-step experimental workflow for evaluating intrinsic microsomal clearance.

Protocol B: Potentiometric pKa Determination

  • Purpose : To measure the exact basicity of the azetidine nitrogen, comparing the inductive effects of -OH vs. -F.

  • Causality : Acid-base titration in a co-solvent system allows for the precise calculation of the ionization constant, which dictates the molecule's charge at physiological pH.

Step-by-Step Methodology :

  • Sample Preparation : Dissolve 1-2 mg of the azetidine analog in a standardized methanol/water (e.g., 50:50 v/v) co-solvent system. Causality: Many fluorinated analogs have low aqueous solubility; a co-solvent ensures complete dissolution while allowing for Yasuda-Shedlovsky extrapolation to aqueous pKa.

  • Acidification : Lower the pH of the solution to ~2.0 using standardized 0.1 M HCl. Causality: This ensures the azetidine nitrogen is fully protonated at the start of the titration.

  • Titration : Using an automated potentiometric titrator, incrementally add standardized 0.1 M KOH under a nitrogen atmosphere. Causality: The nitrogen blanket prevents atmospheric CO2 from dissolving into the solution and forming carbonic acid, which would skew the titration curve.

  • Data Acquisition : Record the pH after each titrant addition until the pH reaches ~12.0.

  • Calculation : Determine the inflection point of the titration curve using the first derivative method to calculate the apparent pKa, then extrapolate to the aqueous pKa.

Conclusion

The transition from hydroxylated to fluorinated azetidines represents a masterclass in rational drug design. While 3-hydroxyazetidines provide necessary polarity, their susceptibility to reverse aldol cleavage and CYP450 metabolism limits their clinical utility. Fluorinated analogs, particularly 3-fluoro and 3,3-difluoroazetidines, offer a superior bioisosteric alternative. They maintain the required spatial geometry while significantly enhancing metabolic stability, optimizing lipophilicity, and lowering the basicity of the azetidine nitrogen to a more favorable pharmacological range.

References

  • Title : Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source : ResearchGate (Chemistry – A European Journal) URL :[Link]

  • Title : 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar Source : ACS Publications (The Journal of Organic Chemistry) URL :[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (2R,3S)-2-Methylazetidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the handling of strained heterocyclic compounds and their salt derivatives. (2R,3S)-2-Methylazetidin-3-ol hydrochloride (CAS: 2725774-28-5) is a highly specialized chiral building block utilized in advanced drug development[1]. While the hydrochloride salt form stabilizes the inherently strained 4-membered azetidine ring, it introduces specific handling challenges that require rigorous safety protocols.

This guide provides a mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal plans, ensuring both personnel safety and chemical integrity.

Mechanistic Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The compound carries standard GHS warnings: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[1].

  • Hygroscopicity & Localized Acidity: Hydrochloride salts of small-molecule amines are highly hygroscopic. Upon contact with physiological moisture (e.g., sweat on the skin, tears in the eyes, or mucosal membranes), the salt dissociates. This generates a localized micro-environment of high acidity (low pH), leading to rapid protein denaturation and cellular irritation.

  • Aerosolization Risk: Fine, dry hydrochloride powders are prone to static charge accumulation. Without proper grounding, the powder can easily aerosolize during transfer, bypassing standard localized ventilation and posing an acute inhalation hazard.

  • Ring Strain & Degradation: The azetidine ring is sterically strained. Exposure to light, moisture, or atmospheric oxygen can lead to ring-opening degradation. Therefore, environmental controls (storage in a dark place under an inert atmosphere) are as critical as personal PPE.

Quantitative PPE Matrix

Safety is not one-size-fits-all. The required PPE scales non-linearly with the quantity of material handled. The following matrix summarizes the quantitative thresholds and corresponding PPE, aligned with the2[2].

Operational ScaleEye & Face ProtectionBody ProtectionHand Protection (Glove Material)Respiratory & Environmental Controls
Analytical (<100 mg) Safety goggles (ANSI Z87.1)100% Cotton Lab CoatSingle Nitrile (4 mil)Standard Fume Hood (Face velocity 80-100 fpm)
Preparative (100 mg - 5 g) Safety goggles + Face shieldFlame-Resistant (FR) Lab CoatDouble-gloved Nitrile (8 mil total)Schlenk line / Glovebag with Argon/N₂ purge
Bulk (>5 g) Full-face respiratorTyvek suit / Chemical apronButyl rubber over NitrileDedicated containment isolator / Glovebox

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. The following methodology ensures that each step verifies the success of the previous one, minimizing the risk of exposure or compound degradation.

Step-by-Step Methodology:
  • Environmental Preparation: Purge the analytical balance enclosure or glovebox with Argon or Nitrogen.

    • Causality: Inerting the atmosphere prevents oxidative degradation and moisture absorption, preserving the integrity of the azetidine ring.

  • Static Elimination (Validation Step): Apply an anti-static zero-stat gun to the weighing spatula and weigh paper.

    • Validation: Slowly bring the spatula near the powder. If the powder "jumps" or clings to the metal, static is still present. Re-apply the anti-static treatment until the powder remains completely inert.

  • Weighing & Transfer: Weigh the required mass and transfer it immediately into a dry, inert-gas-flushed reaction vessel. Seal the vessel with a septum before removing it from the controlled environment.

  • Dissolution & Exotherm Check: Slowly inject the chosen solvent (e.g., anhydrous DMF or DMSO) through the septum.

    • Causality: Dissolution of strained hydrochloride salts in polar solvents can be mildly exothermic. Monitor the vessel temperature by touch; if it warms significantly, place it in an ambient water bath.

  • Decontamination: Wipe down all spatulas and balance surfaces with a slightly damp cloth (DI water) to dissolve residual salts, followed by an isopropanol wipe to dry the surface.

OperationalWorkflow Storage 1. Storage (Dark, Inert Ar/N2) Prep 2. Preparation (Anti-static treatment) Storage->Prep Purge environment Weighing 3. Weighing (Fume Hood / Glovebox) Prep->Weighing Eliminate static Transfer 4. Transfer & Dissolution (Exotherm check) Weighing->Transfer Inert transfer Decon 5. Decontamination (pH Validation) Transfer->Decon Post-reaction cleanup

Operational workflow for handling (2R,3S)-2-Methylazetidin-3-ol HCl under inert conditions.

Spill Response & Disposal Plan

In the event of a spill, standard dry-sweeping is strictly prohibited. Dry brushing aerosolizes the irritating HCl salt dust, drastically increasing inhalation risks and violating3 containment principles[3].

Step-by-Step Spill Methodology:
  • Assessment & Isolation: Immediately halt work. Assess the scale. If the spill is >5g and outside a fume hood, evacuate a 10-foot radius and contact Environmental Health and Safety (EHS)[4].

  • Wet Containment: For minor spills (<5g) inside a hood, don double nitrile gloves. Cover the spill with an absorbent pad slightly dampened with DI water.

    • Causality: The water dissolves the hygroscopic salt, preventing aerosolization and trapping the compound safely within the pad's matrix.

  • Neutralization: Apply a mild neutralizing agent, such as sodium bicarbonate (NaHCO₃) powder, over the damp pad. Allow 5 minutes for the acid-base neutralization to occur (wait until effervescence ceases).

  • Collection & Disposal: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container using a non-sparking plastic scraper. Label as "Halogenated Amine Waste - Corrosive/Irritant."

  • Validation (Critical Step): Swab the spill area with pH indicator paper moistened with DI water.

    • Validation: A pH reading of 6-8 confirms the complete removal of the acidic hydrochloride residue. If the pH is <6, repeat the neutralization step.

SpillResponse Spill Spill Detected (Halt Work) Assess Assess Scale Spill->Assess Minor Minor Spill (<5g) Inside Hood Assess->Minor < 5g Major Major Spill (>5g) Outside Hood Assess->Major > 5g Contain Wet Containment (Avoid Dusting) Minor->Contain Evacuate Evacuate 10ft Radius Call EHS Major->Evacuate Neutralize Neutralize (NaHCO3) & Collect Contain->Neutralize Validate Validate (pH 6-8) & Dispose Neutralize->Validate

Logical decision matrix for chemical spill response and pH-validated decontamination.

References

  • CSIC Intranet. (2R,3S)-2-Methylazetidin-3-ol hydrochloride Storage and Handling. Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards (29 CFR 1910.120). Retrieved from:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.